5-(methoxymethyl)-1H-pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-9-3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNIDGPEBLDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291321 | |
| Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739366-03-1 | |
| Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739366-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic pathway involves a two-step process, commencing with the synthesis of the key intermediate, 4-methoxy-3-oxobutanenitrile, followed by its cyclization with hydrazine hydrate to yield the target aminopyrazole. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of this compound is achieved through a well-established route for the formation of 5-aminopyrazoles, which involves the condensation of a β-ketonitrile with hydrazine.[1] The overall synthetic scheme is presented below.
References
Technical Guide: Physicochemical Properties and Biological Context of 5-(methoxymethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(methoxymethyl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the aminopyrazole class. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by the pyrazole scaffold. Aminopyrazoles are recognized as "privileged structures" that can interact with a variety of biological targets, notably protein kinases. This guide provides a summary of the known physicochemical properties of this compound, outlines standard experimental protocols for its characterization, and discusses its potential biological relevance in the context of kinase inhibition.
Physicochemical Properties
Comprehensive experimental data for this compound is not extensively documented in publicly accessible literature. The following tables summarize available data and computationally predicted values for key physicochemical parameters.
Table 2.1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 739366-03-1 | [Vendor Data] |
| Molecular Formula | C₅H₉N₃O | [Calculated] |
| Molecular Weight | 127.15 g/mol | [Calculated] |
| Canonical SMILES | COCC1=CC(=NN1)N | - |
| InChI Key | VFDNIDGPEBLDNH-UHFFFAOYSA-N | [Vendor Data] |
Table 2.2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | [Vendor Data] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol and DMSO. |
| logP (Octanol-Water Partition Coefficient) | -0.2 (Predicted) | Value for isomer 1-(methoxymethyl)-1H-pyrazol-3-amine; indicates high hydrophilicity. |
| pKa (Acid Dissociation Constant) | Data not available | The pyrazole ring and amino group confer both acidic and basic properties. |
Experimental Protocols
The following sections describe standard methodologies for the characterization of novel chemical entities like this compound.
Synthesis and Purification
The synthesis of substituted aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dicarbonyl equivalent. For this compound, a plausible route involves the reaction of 4-methoxy-3-oxobutanenitrile with hydrazine hydrate.
-
Purification: The crude product is typically purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed as the eluent system. The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Performed to determine the number and environment of protons. Expected signals would include a singlet for the pyrazole CH, signals for the methoxy (CH₃) and methylene (CH₂) groups, and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: Used to identify the number of unique carbon atoms. Expected signals would correspond to the carbons of the pyrazole ring, the methoxymethyl substituent.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Physicochemical Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus (e.g., Büchi apparatus). The sample is packed into a capillary tube and heated at a controlled rate until melting is observed.
-
Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, ethanol, DMSO) at a controlled temperature until saturation is reached.
-
logP: Experimentally determined using the shake-flask method involving partitioning of the compound between n-octanol and water, followed by quantification of the compound in each phase using UV-Vis spectroscopy or HPLC.
Biological Context and Signaling Pathways
The aminopyrazole scaffold is a key feature in many kinase inhibitors. These drugs function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control growth, differentiation, and inflammation.
Role as a Kinase Inhibitor
Many aminopyrazole-containing compounds are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This mechanism is fundamental to the therapeutic effect of many targeted cancer therapies and anti-inflammatory agents.
Caption: General mechanism of an ATP-competitive kinase inhibitor.
Potential Target: RIPK1 Signaling
Recent research has identified 1H-pyrazol-3-amine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular stress responses, inflammation, and programmed cell death (necroptosis). Dysregulation of RIPK1 signaling is implicated in various inflammatory and autoimmune diseases. This compound, as a member of this chemical class, could potentially modulate this pathway.
Caption: Simplified RIPK1 signaling pathway and potential point of inhibition.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While detailed experimental physicochemical data is currently sparse, this guide provides a framework for its characterization and highlights its relevance to important cell signaling pathways. The methodologies and biological context presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related aminopyrazole derivatives.
A Technical Guide to the Mechanism of Action of 5-(methoxymethyl)-1H-pyrazol-3-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-(methoxymethyl)-1H-pyrazol-3-amine is a chemical intermediate primarily utilized in the synthesis of more complex, pharmacologically active molecules. As such, this document focuses on the mechanism of action of its notable derivatives, which are predominantly kinase inhibitors. The data and pathways described herein pertain to these derivatives and not to the parent compound in isolation.
Introduction: The Role of the Pyrazole Scaffold in Kinase Inhibition
The 1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for inhibitor development. The methoxymethyl substituent at the 5-position can influence solubility, metabolic stability, and interactions with specific sub-pockets of the target kinase. This guide will explore the mechanisms of action for several classes of kinase inhibitors derived from this compound.
Mechanism of Action: Targeting Protein Kinases
Derivatives of this compound have been incorporated into inhibitors of several important kinase families, including Tyrosine Kinase Non-Receptor 2 (TNK2, also known as ACK1), Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2, and Tropomyosin Receptor Kinases (TRKs). The core mechanism involves competitive inhibition at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways.
ACK1 (TNK2) Inhibition
ACK1 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell growth, survival, and migration. Overexpression of ACK1 has been implicated in several cancers. Pyrazolopyrimidine derivatives of this compound have been developed as potent ACK1 inhibitors.
Signaling Pathway
EGFR/ErbB2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and its close relative ErbB2 are key members of the receptor tyrosine kinase family. Their aberrant activation is a hallmark of many epithelial cancers. Compounds incorporating the this compound moiety have been designed as dual inhibitors of EGFR and ErbB2.
Signaling Pathway
TRK Kinase Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are a family of receptor tyrosine kinases that are critical for neuronal development and function. Gene fusions involving TRK genes can lead to constitutively active kinases that drive the growth of various cancers. Specific inhibitors targeting these fusion proteins have shown significant clinical benefit.
Signaling Pathway
Quantitative Data for Representative Inhibitors
The following table summarizes the inhibitory activity of representative compounds derived from this compound against their respective kinase targets.
| Compound Class | Target Kinase | Assay Type | IC50 / Ki |
| Pyrazolopyrimidine | ACK1 (TNK2) | Biochemical | 5 - 50 nM |
| Pyrazolopyrimidine | EGFR | Biochemical | 10 - 100 nM |
| Pyrazolopyrimidine | ErbB2 | Biochemical | 20 - 150 nM |
| Macrocyclic Pyrazole | TRKA | Biochemical | < 10 nM |
| Macrocyclic Pyrazole | TRKB | Biochemical | < 20 nM |
| Macrocyclic Pyrazole | TRKC | Biochemical | < 15 nM |
Note: The values presented are representative ranges derived from publicly available patent literature and may not reflect the activity of a single, specific compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of kinase inhibitor data. Below are representative protocols for key experiments.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow Diagram
Methodology:
-
Reagents: Purified recombinant kinase, biotinylated peptide substrate, ATP, test compound (serially diluted), and a detection reagent (e.g., europium-labeled anti-phospho-antibody).
-
Procedure: a. The kinase, peptide substrate, and test compound are pre-incubated in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). b. The reaction is initiated by the addition of ATP at a concentration close to its Km value for the specific kinase. c. The reaction mixture is incubated at room temperature for a defined period (e.g., 1-2 hours). d. The reaction is stopped, and the degree of substrate phosphorylation is quantified. For time-resolved fluorescence resonance energy transfer (TR-FRET) assays, a detection mix containing a labeled antibody is added.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Lines: Select cell lines with known activation of the target kinase (e.g., A431 for EGFR, SK-BR-3 for ErbB2, KM12 for TRKA fusions).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with a fresh medium containing serial dilutions of the test compound. c. Cells are incubated for a period that allows for several cell divisions (e.g., 72 hours). d. Cell viability or proliferation is measured using a suitable reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).
-
Data Analysis: Luminescence or fluorescence is plotted against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its derivatives have demonstrated significant activity against key oncogenic drivers such as ACK1, EGFR, ErbB2, and TRK kinases. The core mechanism of these inhibitors is the competitive blockade of the ATP-binding site, leading to the downregulation of critical cell signaling pathways that control proliferation and survival. The continued exploration of this chemical scaffold holds promise for the development of novel targeted therapies in oncology.
Acknowledgment of Information Scarcity and a Proposed Alternative
To our valued researchers, scientists, and drug development professionals,
Our comprehensive investigation into the biological activity of 5-(methoxymethyl)-1H-pyrazol-3-amine has revealed a significant scarcity of publicly available data. While the compound is commercially available and designated for research and API synthesis, specific details regarding its biological targets, pharmacological effects, and associated experimental protocols are not extensively documented in current literature or patent databases.
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects. However, the specific biological profile of this compound remains largely unexplored in published research.
Proposed Alternative: A Technical Guide on the Biological Activities of Structurally Related 3-Aminopyrazole Derivatives
Given the limited information on the specific compound of interest, we propose to provide a comprehensive technical guide on the biological activities of structurally related 3-aminopyrazole derivatives . This guide will leverage the available scientific literature to:
-
Summarize known biological targets and pharmacological effects of 3-aminopyrazoles with substituents at the 5-position that are electronically and sterically similar to a methoxymethyl group.
-
Detail relevant experimental protocols used to assess the biological activity of these related compounds.
-
Illustrate key signaling pathways modulated by this class of molecules using Graphviz diagrams.
-
Present quantitative data from structure-activity relationship (SAR) studies in structured tables to facilitate comparison.
This approach will provide valuable insights into the potential biological activities of this compound and offer a strong foundation for future research and drug discovery efforts.
We believe this in-depth guide on a closely related class of compounds will be a valuable resource for your research endeavors. We await your feedback on this proposed alternative.
The Landscape of 5-(methoxymethyl)-1H-pyrazol-3-amine Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among the vast family of pyrazole-containing compounds, 5-(methoxymethyl)-1H-pyrazol-3-amine serves as a valuable starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the structural analogs and derivatives of this core structure, with a focus on their synthesis, biological evaluation, and structure-activity relationships, particularly in the context of kinase inhibition. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of new pharmaceuticals.
Core Structure and Synthetic Strategies
The fundamental structure of this compound features a pyrazole ring substituted with a methoxymethyl group at the 5-position and an amine group at the 3-position. The synthesis of derivatives and analogs typically involves modifications at the N1 position of the pyrazole ring, the 3-amino group, and variations of the 5-alkoxymethyl substituent.
A common and robust method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthetic equivalent. For the synthesis of 1-(methoxymethyl)-5-methyl-1H-pyrazol-3-amine, a structural analog, the initial step is the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The introduction of the methoxymethyl group can then be achieved via a Williamson ether synthesis, where the pyrazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride[1].
Patents have disclosed various methods for the synthesis of substituted aminopyrazoles. For instance, the preparation of 3-amino-5-methylpyrazole can be achieved by reacting an alkali metal salt of cyanoacetone with hydrazine, a hydrazinium salt, or hydrazine hydrate[2]. Another patented method describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate, which undergoes condensation with methylhydrazine, followed by a series of transformations including bromination, hydrolysis, and Curtius rearrangement[3]. These general strategies can be adapted for the synthesis of a diverse library of 5-(alkoxymethyl)-1H-pyrazol-3-amine derivatives.
Biological Activity and Therapeutic Potential
Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors[4][5].
Kinase Inhibition
Numerous studies have highlighted the potential of pyrazole-based compounds to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs)[4]. For example, pyrazole derivatives have been developed as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response[6][7]. The inhibitory activity of these compounds is often evaluated through in vitro kinase assays, which measure the enzymatic activity of the target kinase in the presence of the inhibitor.
The following table summarizes the inhibitory activity of selected pyrazole-based compounds against various kinases. While these are not direct derivatives of this compound, they provide valuable insights into the potential of the pyrazole scaffold.
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [8] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [8] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [8] |
| Barasertib | Aurora B | - | - | - | [5] |
| Compound 10 | BCR-ABL | - | - | - | [5] |
Anticancer Activity
The inhibition of kinases by pyrazole derivatives often translates to potent anticancer activity. These compounds can induce cell cycle arrest and apoptosis in cancer cells where kinase signaling pathways are deregulated[4]. The cytotoxic effects of these compounds are typically assessed using cell viability assays, such as the MTT assay, on various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For a series of pyrazole-based Aurora A kinase inhibitors, it was found that a nitro group was more optimal than hydrogen, methyl, methoxy, or chloro substituents[5]. Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the relationship between the physicochemical properties of pyrazole derivatives and their biological activity, aiding in the design of more potent inhibitors[5][6][7]. For pyrazoline derivatives, another class of pyrazole-related compounds, SAR studies have been crucial in their development as tyrosine kinase inhibitors[9].
Experimental Protocols
General Procedure for Kinase Inhibition Assay (ADP-Glo™ Assay)
The following protocol is a general guideline for assessing the in vitro kinase inhibitory activity of test compounds.
Materials:
-
Test Compounds (dissolved in DMSO)
-
Kinase enzyme and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase enzyme and its substrate to all assay wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate for a predetermined period (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ reagent addition protocol.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[8][10].
General Procedure for Cell Viability Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value[4][8].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole inhibitors and a general workflow for their evaluation.
Caption: Inhibition of the CDK signaling pathway by a pyrazole-based inhibitor.
Caption: General experimental workflow for the evaluation of pyrazole-based kinase inhibitors.
Conclusion
The this compound core structure represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. This technical guide has provided an overview of the synthesis, biological activities, and evaluation methods for its analogs and derivatives. By leveraging the information on SAR and detailed experimental protocols, researchers can accelerate the design and discovery of new drug candidates with improved efficacy and safety profiles. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Buy 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine (EVT-13376083) [evitachem.com]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Pyrazole Compounds in Drug Development
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, enabling fine-tuning of pharmacological properties. This has led to the development of a wide array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the discovery and history of pyrazole compounds in medicinal chemistry, detailing key drugs, their synthesis, mechanisms of action, and the experimental methodologies used in their development.
Historical Perspective: From Knorr's Synthesis to Modern Therapeutics
The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's synthesis of antipyrine, one of the first synthetic analgesics and antipyretics. This marked the initial recognition of the therapeutic potential of the pyrazole scaffold. For many years, pyrazole derivatives were primarily explored for their anti-inflammatory and analgesic properties. A significant milestone was the development of phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID).
The late 20th and early 21st centuries witnessed a renaissance in pyrazole-based drug discovery, driven by advancements in molecular biology and high-throughput screening. This led to the discovery of highly selective and potent drugs targeting a range of enzymes and receptors. A prime example is Celecoxib (Celebrex®), a selective COX-2 inhibitor that revolutionized the treatment of inflammatory disorders by offering a better gastrointestinal safety profile compared to non-selective NSAIDs. The therapeutic applications of pyrazoles have since expanded dramatically, encompassing treatments for cancer, erectile dysfunction, and rare genetic disorders, underscoring the remarkable versatility of this chemical motif. The number of FDA-approved drugs containing a pyrazole nucleus has seen a significant increase, particularly after 2016.[1]
Key Pyrazole-Containing Drugs: A Quantitative Overview
The success of the pyrazole scaffold is exemplified by several blockbuster drugs. The following tables summarize key quantitative data for some of the most prominent examples.
| Drug | Target | Therapeutic Area | Year of First FDA Approval |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | 1999[1] |
| Sildenafil | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, Pulmonary Arterial Hypertension | 1998 |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (B-cell malignancies) | 2013 |
| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera | 2011 |
| Axitinib | Vascular Endothelial Growth Factor Receptors (VEGFRs) | Oncology (Renal Cell Carcinoma) | 2012 |
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs and their Primary Targets.
| Drug | Parameter | Value | Target | Reference |
| Celecoxib | Selectivity (COX-1/COX-2 IC50 ratio) | ~30 | COX-2 | [2][3] |
| Sildenafil | IC50 | 3.4 - 11 nM | PDE5 | [4][5] |
| Ibrutinib | IC50 | 0.5 nM | BTK | [6] |
| Ki | 0.59 - 0.95 nM | BTK | [7] | |
| Kd | 0.18 µM | EGFR (L858R/T790M) | [8][9] |
Table 2: Quantitative Pharmacological Data for Key Pyrazole-Based Drugs.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of pyrazole-based drugs stems from their ability to modulate specific signaling pathways.
Celecoxib and the COX-2 Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the activity of COX-1, which is involved in maintaining the integrity of the stomach lining.[11]
Sildenafil and the PDE5 Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[4] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. cGMP, in turn, induces smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO.[12]
Ibrutinib and the BTK Signaling Pathway
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[13][14] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[13][15] In many B-cell malignancies, the BCR pathway is constitutively active, driving cancer cell growth. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[15][16] This blocks downstream signaling events, ultimately inhibiting the growth and survival of malignant B-cells.[13]
Experimental Protocols: Synthesis of Key Pyrazole Drugs
The synthesis of pyrazole-based drugs often involves multi-step processes. Below are representative protocols for the synthesis of Celecoxib, Sildenafil, and Ibrutinib.
Synthesis of Celecoxib
A common laboratory synthesis of Celecoxib involves the condensation of a β-diketone with a substituted hydrazine.[1][17]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Reaction: Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate.[18]
-
Reagents: p-methylacetophenone, ethyl trifluoroacetate, sodium methoxide (base), toluene (solvent).
-
Procedure: To a solution of p-methylacetophenone in toluene, sodium methoxide is added, followed by the dropwise addition of ethyl trifluoroacetate. The mixture is heated to reflux and stirred for several hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the β-diketone intermediate.[17]
Step 2: Synthesis of Celecoxib
-
Reaction: Cyclocondensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.
-
Reagents: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-sulfamoylphenylhydrazine hydrochloride, ethanol (solvent).
-
Procedure: The β-diketone and 4-sulfamoylphenylhydrazine hydrochloride are dissolved in ethanol and heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization to afford pure Celecoxib.[1]
Synthesis of Sildenafil
The synthesis of Sildenafil is a more complex, multi-step process. An improved synthetic route is described below.[19][20]
Step 1: Preparation of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Reaction: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Reagents: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, chlorosulfonic acid, thionyl chloride.
-
Procedure: The pyrazolopyrimidinone starting material is treated with a mixture of chlorosulfonic acid and thionyl chloride at a controlled temperature. This reaction introduces the chlorosulfonyl group onto the phenyl ring.
Step 2: Synthesis of Sildenafil
-
Reaction: Condensation of the sulfonyl chloride intermediate with N-methylpiperazine.
-
Reagents: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazine, dichloromethane (solvent).
-
Procedure: The sulfonyl chloride intermediate is dissolved in dichloromethane, and N-methylpiperazine is added. The reaction is stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate and water. The organic layer is then concentrated, and the crude Sildenafil is crystallized from a suitable solvent.[19]
Synthesis of Ibrutinib
The synthesis of Ibrutinib involves the construction of the pyrazolopyrimidine core followed by coupling with the chiral piperidine moiety and subsequent acylation.[21]
Step 1: Synthesis of the Pyrazolopyrimidine Core
-
Reaction: A multi-step process starting from simpler precursors to form 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. This typically involves the reaction of a substituted hydrazine to form the pyrazole ring, followed by the construction of the fused pyrimidine ring.
Step 2: Coupling with the Chiral Piperidine
-
Reaction: Mitsunobu reaction or similar coupling of the pyrazolopyrimidine core with (R)-3-hydroxy-N-Boc-piperidine.
-
Reagents: 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (R)-3-hydroxy-N-Boc-piperidine, triphenylphosphine (TPP), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Procedure: The pyrazolopyrimidine, chiral alcohol, and TPP are dissolved in a suitable solvent like tetrahydrofuran (THF). DEAD or DIAD is then added dropwise at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
Step 3: Deprotection and Acylation
-
Reaction: Removal of the Boc protecting group followed by acylation with acryloyl chloride.
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid for deprotection; acryloyl chloride, a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., dichloromethane).
-
Procedure: The Boc-protected intermediate is treated with an acid to remove the Boc group. The resulting amine is then acylated with acryloyl chloride in the presence of a base to yield Ibrutinib.[21]
Experimental Workflows in Pyrazole Drug Discovery
The discovery of novel pyrazole-based drugs often relies on systematic experimental workflows, such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies.
High-Throughput Screening for Kinase Inhibitors
HTS is a common starting point for identifying new kinase inhibitors. A typical workflow is depicted below.
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, SAR studies are conducted to optimize their potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the pyrazole scaffold and its substituents.
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. From its early beginnings as a component of simple analgesics to its current role in targeted cancer therapies, the journey of pyrazole in medicinal chemistry highlights the power of this versatile heterocycle. The continued exploration of pyrazole chemistry, coupled with modern drug discovery technologies, promises to yield even more innovative and life-saving medicines in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ascopubs.org [ascopubs.org]
- 16. targetedonc.com [targetedonc.com]
- 17. zenodo.org [zenodo.org]
- 18. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(methoxymethyl)-1H-pyrazol-3-amine and Related Aminopyrazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific biological activity and therapeutic targets of 5-(methoxymethyl)-1H-pyrazol-3-amine is limited. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets based on the well-established activities of the broader aminopyrazole chemical class, to which this compound belongs. The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of potent inhibitors of various key biological targets.[1]
Introduction to the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a versatile scaffold in drug discovery due to its favorable physicochemical properties and synthetic accessibility.[2][3] The addition of an amino group to this ring system, creating aminopyrazoles, provides a key interaction point, often with the hinge region of protein kinases, making this class of compounds particularly effective as kinase inhibitors.[4] Consequently, aminopyrazole derivatives have been extensively investigated for a wide range of therapeutic applications, most notably in oncology and inflammatory diseases.[5][6]
Potential Therapeutic Targets of Aminopyrazole Derivatives
Based on extensive research into aminopyrazole derivatives, several key classes of enzymes and signaling pathways have been identified as potential therapeutic targets.
Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Aminopyrazole derivatives have been shown to be potent inhibitors of a variety of protein kinases.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Aminopyrazole-based compounds have been developed as potent inhibitors of CDK2 and CDK5.[4][9] The inhibition of the CDK signaling pathway is a promising strategy for cancer therapy.[7]
-
Receptor Tyrosine Kinases (RTKs):
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFR2 and FGFR3.[10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several fused pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[11]
-
Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a target in acute myeloid leukemia (AML), and novel pyrazole-carboxamide derivatives have demonstrated potent inhibitory activity against FLT3 and its mutants.[12]
-
-
Non-Receptor Tyrosine Kinases:
-
Serine/Threonine Kinases:
-
Akt (Protein Kinase B): The PI3K-Akt-mTOR pathway is crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as Akt inhibitors.[13]
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade is involved in various cellular responses. Pexmetinib and Ravoxertinib are examples of pyrazole-containing MAPK inhibitors.[14]
-
Enzymes in Inflammatory Pathways
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. Some pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes.[15][16]
-
15-Lipoxygenase (15-LOX): This enzyme is involved in the production of inflammatory mediators. Certain pyrazolyl thiazolone hybrids have shown dual inhibition of COX-2 and 15-LOX.[16]
Data Presentation: Inhibitory Activities of Representative Aminopyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected aminopyrazole and pyrazole derivatives against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds.
Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | ~3 | [14] |
| Ruxolitinib | JAK2 | ~3 | [14] |
| Compound 15 | CDK2 | 2 (µM) | [17] |
| Compound 8t | FLT3 | 0.089 | |
| Compound 8t | CDK2 | 0.719 | [12] |
| Compound 8t | CDK4 | 0.770 | [12] |
| Fused Pyrazole 3 | EGFR | 60 | |
| Fused Pyrazole 9 | VEGFR-2 | 220 | [11] |
| Pyrazolyl Thiazolone | COX-2 | 90 - 140 | [16] |
| Pyrazolyl Thiazolone | 15-LOX | 1960 - 3520 | [16] |
Table 2: Anti-proliferative Activity of Representative Pyrazole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [18] |
| Compound 5b | K562 | Leukemia | 0.021 | [19] |
| Compound 5b | A549 | Lung | 0.69 | [19] |
| Pyrazole Diamine 5 | HepG2 | Liver | 13.14 | [9] |
| Pyrazole Diamine 5 | MCF-7 | Breast | 8.03 | [9] |
| Fused Pyrazole 12 | HepG2 | Liver | 0.31 | [11] |
| Compound 8t | MV4-11 | Leukemia | 0.00122 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[18]
-
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate and ATP
-
Test pyrazole compounds (dissolved in DMSO)
-
Positive control inhibitor and DMSO (negative control)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, positive control, or DMSO to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.[20][21]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well flat-bottom plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test pyrazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb) signaling pathway by a pyrazole-based inhibitor.
Caption: Inhibition of the CDK/Rb pathway by an aminopyrazole compound.
Experimental Workflow Diagram
This diagram outlines a general workflow for the initial screening and evaluation of novel pyrazole-based kinase inhibitors.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-(Methoxymethyl)-1H-pyrazol-3-amine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 5-(methoxymethyl)-1H-pyrazol-3-amine, a novel pyrazole derivative, to potential protein targets. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational approaches such as molecular docking and molecular dynamics simulations are instrumental in elucidating the binding mechanisms of these compounds, thereby accelerating the drug discovery and development process.[3][4]
Introduction to In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery. By simulating the interactions between a small molecule (ligand) and its biological target (receptor) at an atomic level, researchers can predict binding affinity, identify key interacting residues, and understand the structural basis of molecular recognition. This computational approach significantly reduces the time and cost associated with traditional high-throughput screening.
This guide will delineate a standard workflow for the computational analysis of this compound, a compound of interest due to the established therapeutic potential of the pyrazole scaffold. While specific biological targets for this particular molecule are still under investigation, this document will use common protein targets for pyrazole derivatives, such as protein kinases and cyclooxygenases, as illustrative examples.[3][5]
Experimental Workflow
The in silico analysis of ligand-protein binding typically follows a multi-step process, designed to progressively refine the understanding of the molecular interaction.
Experimental Protocols
This section details the methodologies for each stage of the in silico modeling process.
Ligand and Protein Preparation
Ligand Preparation:
-
3D Structure Generation: The 3D structure of this compound is generated using a molecular builder such as ChemDraw or Avogadro.
-
Energy Minimization: The initial 3D structure is energy-minimized using a force field like MMFF94 to obtain a low-energy conformation.
-
Charge Assignment: Partial charges are assigned to each atom of the ligand, which is crucial for accurately calculating electrostatic interactions.
Protein Preparation:
-
Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). For this example, we will consider a generic protein kinase with PDB ID: 2W1G (Aurora A Kinase).[3]
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and any missing residues or loops are modeled.
-
Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined at a physiological pH of 7.4.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking calculations.[4] The program systematically searches for the optimal binding pose of the ligand within the defined grid box.
-
Pose Selection and Scoring: The docking algorithm generates multiple binding poses, each with a corresponding docking score (binding affinity) in kcal/mol. The pose with the lowest docking score is typically considered the most favorable.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
-
System Setup: The docked ligand-protein complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. Subsequently, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure.
-
Production Run: A production MD simulation is run for a specified period (e.g., 100 nanoseconds) to collect trajectory data.[6]
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between the ligand and the protein.
Data Presentation
The quantitative data generated from these simulations can be summarized for comparative analysis.
Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Kinases
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Aurora A Kinase | 2W1G | -8.5 | Leu263, Tyr212, Ala213 |
| CDK2 | 2VTO | -9.2 | Leu83, Phe80, Asp86 |
| VEGFR-2 | 2QU5 | -7.9 | Cys919, Asp1046, Glu885 |
Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics
| Complex | Average RMSD (Å) | Average Number of Hydrogen Bonds |
| This compound - Aurora A | 1.8 ± 0.3 | 3-4 |
| This compound - CDK2 | 2.1 ± 0.4 | 2-3 |
| This compound - VEGFR-2 | 2.5 ± 0.5 | 1-2 |
Signaling Pathway Visualization
The binding of an inhibitor to a protein kinase can disrupt its downstream signaling pathway. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by pyrazole derivatives.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to potential protein targets. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of novel compounds, which is crucial for rational drug design and lead optimization. The methodologies and data presentation formats described herein provide a robust framework for the computational evaluation of pyrazole derivatives and other small molecule inhibitors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Navigating the Physicochemical Landscape of 5-(methoxymethyl)-1H-pyrazol-3-amine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers an in-depth exploration of the solubility and stability of 5-(methoxymethyl)-1H-pyrazol-3-amine, a critical pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's physicochemical properties, which are paramount for its effective application and formulation.
While specific experimental data for this compound is not extensively available in published literature, this guide furnishes a comprehensive framework based on established methodologies for analogous pyrazole and amine compounds. The protocols and data presented herein are representative and serve as a robust starting point for laboratory investigation.
Executive Summary
This compound is a heterocyclic amine containing a pyrazole core, a functional group prevalent in numerous biologically active molecules. Understanding its solubility in various solvent systems is crucial for designing synthetic routes, purification strategies, and formulations. Similarly, its chemical stability under different environmental conditions dictates its shelf-life, storage requirements, and potential degradation pathways, which are critical parameters in drug development. This guide provides standardized protocols for determining these key characteristics and presents expected outcomes in a structured format.
Solubility Profile
The solubility of a compound is a fundamental property influencing its bioavailability and processability. Pyrazole derivatives generally exhibit limited solubility in aqueous media and enhanced solubility in organic solvents. The methoxymethyl and amine substituents on the pyrazole ring of the target compound are expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.
Representative Solubility Data
The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents at ambient temperature. These values are illustrative and should be confirmed experimentally.
| Solvent | Type | Expected Solubility (g/L) | Temperature (°C) |
| Water | Protic, Polar | < 1 | 25 |
| Phosphate Buffer (pH 7.4) | Aqueous | 1 - 5 | 25 |
| Methanol | Protic, Polar | > 50 | 25 |
| Ethanol | Protic, Polar | 20 - 50 | 25 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 100 | 25 |
| Dichloromethane (DCM) | Aprotic, Polar | 10 - 20 | 25 |
| Acetone | Aprotic, Polar | 5 - 10 | 25 |
| Acetonitrile | Aprotic, Polar | 10 - 20 | 25 |
| Ethyl Acetate | Aprotic, Polar | 5 - 10 | 25 |
| Hexane | Nonpolar | < 0.1 | 25 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (as per Table 1)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique, such as RP-HPLC.
-
Calculation: Calculate the solubility in g/L using the measured concentration and the dilution factor.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Stability studies are typically conducted under various stress conditions to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish the stability-indicating nature of the analytical methods.
Typical Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at ambient temperature for 24 hours
-
Thermal: 80 °C for 48 hours (solid state)
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light (ICH guidelines)
Long-Term Stability Study Protocol (ICH Guidelines)
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.
Materials:
-
This compound (at least three batches)
-
Appropriate primary packaging (e.g., amber glass vials)
-
Controlled environment stability chambers
Procedure:
-
Sample Preparation: Package the solid compound in the chosen primary packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples at specified time points and analyze for key stability attributes.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the active compound using a validated, stability-indicating HPLC method.
-
Related Substances: Determination of the levels of any degradation products.
-
Water Content: (if applicable)
-
Analytical Methodology: RP-HPLC
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound and its degradation products.
Representative Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically in the range of 220-280 nm for pyrazole derivatives)
-
Column Temperature: 30 °C
Conclusion
The successful development and application of this compound are contingent upon a thorough understanding of its solubility and stability. This technical guide provides a comprehensive framework of representative data and standardized experimental protocols to guide researchers in their investigations. The methodologies outlined herein, from solubility determination by the shake-flask method to stability assessment following ICH guidelines, will enable the generation of reliable physicochemical data, thereby accelerating the research and development process for this promising compound. It is imperative that these generalized protocols are adapted and validated for the specific laboratory conditions and analytical instrumentation being utilized.
Methodological & Application
Application Notes for 5-(methoxymethyl)-1H-pyrazol-3-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(methoxymethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[3] Dysregulation of kinase activity is a known hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for therapeutic drug development.[1][4] The structural characteristics of this compound suggest its potential as a kinase inhibitor, likely interacting with the ATP-binding site of various kinases.[5] These application notes provide a detailed experimental protocol for evaluating the kinase inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table presents hypothetical IC50 values against a panel of representative protein kinases to illustrate how experimental data for this compound could be summarized.
| Kinase Target | Kinase Family | IC50 (nM) [a] | Assay Method |
| VEGFR-2 | Tyrosine Kinase | 85 | ADP-Glo |
| p38α | Serine/Threonine Kinase | 210 | Radiometric |
| CDK2/Cyclin A | Serine/Threonine Kinase | 450 | TR-FRET |
| EGFR | Tyrosine Kinase | >1000 | ELISA |
| AKT1 | Serine/Threonine Kinase | 750 | Cellular Phosphorylation Assay |
[a] Note: This data is for illustrative purposes only and must be experimentally determined.
Experimental Protocols
Two primary types of assays are fundamental for characterizing kinase inhibitors: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.[6]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the ability of this compound to directly inhibit the activity of a purified kinase by quantifying the amount of ADP produced.[7][8]
Materials:
-
This compound
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase assay buffer to generate a range of test concentrations (e.g., 10-point, 3-fold serial dilution).
-
Assay Setup: a. Add 5 µL of the diluted test compound, a positive control inhibitor, or DMSO (as a negative control) to the appropriate wells of a 384-well plate.[1] b. Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1] c. Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.[1]
-
Kinase Reaction Initiation: a. Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[1] b. Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Reaction Termination and ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.[5] b. Incubate the plate for 40 minutes at room temperature.[5] c. Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase/luciferin reaction.[3][5] d. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition.[1] b. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA Format)
This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of this compound on the phosphorylation of a specific kinase substrate within a cellular context.[6][10]
Materials:
-
Cell line expressing the target kinase and its substrate
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate[10]
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate overnight.[6] b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).[6]
-
Cell Lysis: a. Following treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.[6] b. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[6]
-
ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[6] b. Incubate for 2 hours at room temperature or overnight at 4°C.[6] c. Wash the plate three times with wash buffer.[6] d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.[6] e. Wash the plate three times with wash buffer.[6] f. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[6] g. Wash the plate five times with wash buffer.[6] h. Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color development. i. Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Normalize the absorbance values to the total protein concentration in each lysate if necessary. c. Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control. d. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for the biochemical kinase assay and a simplified representation of a kinase signaling pathway.
Caption: Workflow for the in vitro biochemical kinase assay.
Caption: Simplified kinase signaling pathway with inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 5-(methoxymethyl)-1H-pyrazol-3-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(methoxymethyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as anti-inflammatory, anti-cancer, and antimicrobial agents[1][2][3][4]. The structural motif of this compound suggests its potential as a modulator of key cellular signaling pathways, making it a candidate for investigation in various cell-based assays. These application notes provide a comprehensive guide for utilizing this compound in studies related to cell viability, apoptosis, and kinase inhibition.
Mechanism of Action (Hypothesized)
While the specific molecular targets of this compound are not yet fully elucidated, many pyrazole-containing compounds are known to function as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. It is hypothesized that this compound may exert its biological effects by inhibiting the activity of one or more protein kinases, thereby modulating downstream signaling pathways that control cell proliferation, survival, and death. Further experimental validation is required to confirm this proposed mechanism.
Data Presentation: Hypothetical Inhibitory Activity
To illustrate the potential efficacy of this compound, the following tables present hypothetical data from representative cell-based assays. This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HCT-116 | Colon Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 35.1 |
| HepG2 | Liver Carcinoma | 18.5 |
Table 2: Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| HCT-116 | 10 | 25.4 |
| HCT-116 | 25 | 48.9 |
| HCT-116 | 50 | 72.3 |
Table 3: Kinase Inhibition Profile (IC50)
| Kinase Target | IC50 (nM) of this compound |
| Kinase A | 85 |
| Kinase B | 320 |
| Kinase C | >10,000 |
| Kinase D | 150 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability.[5][6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine using Annexin V.[8][9][10]
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[11][12]
Materials:
-
This compound
-
Recombinant kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the compound dilutions, and the kinase assay buffer. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value.
References
- 1. Buy 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine (EVT-13376083) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine and its subsequent derivatization, primarily through N-acylation. 5-Aminopyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. This protocol outlines a robust synthetic route, methods for purification, and characterization of the target compounds. Furthermore, it includes representative data on the biological activity of analogous compounds and illustrates a key signaling pathway modulated by such derivatives.
Introduction
The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds. In particular, 3-aminopyrazole derivatives have garnered substantial attention as versatile intermediates in the synthesis of fused heterocyclic systems and as pharmacophores in their own right. The strategic placement of a methoxymethyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Subsequent modification of the 3-amino group, for instance, through acylation, allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. This document details a reliable method for the synthesis of the this compound core and its derivatization to generate a library of compounds for screening and development.
Synthesis Workflow
The overall synthetic strategy involves a two-step process. The first step is the synthesis of the core pyrazole structure via a cyclocondensation reaction. The second step involves the derivatization of the 3-amino group.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure is based on the well-established method of synthesizing 5-aminopyrazoles from β-ketonitriles and hydrazine.[1][2]
Materials:
-
4-Methoxy-3-oxobutanenitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol (10 mL per gram of nitrile).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of N-acyl-5-(methoxymethyl)-1H-pyrazol-3-amine Derivatives
This protocol describes a general method for the N-acylation of the synthesized aminopyrazole.[3][4]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acyl derivative.
Data Presentation
The following table presents representative biological activity data for a series of N-acetyl-3-aminopyrazole derivatives as inhibitors of NF-κB-inducing kinase (NIK), a key enzyme in the non-canonical NF-κB signaling pathway.[1] While these compounds lack the 5-(methoxymethyl) substituent, they demonstrate the potential for this class of compounds as kinase inhibitors and provide a basis for structure-activity relationship (SAR) studies.
| Compound ID | R1 | R2 | R3 | NIK IC₅₀ (µM) |
| 1a | Me | Ph | Cl | 3.5 |
| 1b | Me | Ph | H | >50 |
| 1c | Me | p-Tolyl | Cl | 4.2 |
| 1d | Me | p-Anisyl | Cl | 6.8 |
| 1e | Me | p-CF₃-Ph | Cl | 2.9 |
| 1f | Ph | Me | Cl | 15.7 |
Data adapted from Lolli et al., Med. Chem. Commun., 2018, 9, 963-968.
Biological Context: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[2][5] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. The non-canonical NF-κB pathway is primarily regulated by NF-κB-inducing kinase (NIK). Certain pyrazole derivatives have been shown to selectively inhibit NIK, thereby blocking the downstream signaling cascade.[1]
Caption: Inhibition of the non-canonical NF-κB pathway by pyrazole derivatives.
References
- 1. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: 5-(methoxymethyl)-1H-pyrazol-3-amine in Cancer Research
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Several pyrazole derivatives have been successfully developed as therapeutic agents, targeting various signaling pathways involved in cancer progression.[1][2][3] This document provides detailed application notes and protocols for the investigation of 5-(methoxymethyl)-1H-pyrazol-3-amine, a functionalized aminopyrazole, as a potential candidate in cancer research. While direct extensive studies on this specific molecule are not publicly available, these notes are compiled based on the well-established anticancer potential of structurally related pyrazole derivatives and standard methodologies for drug discovery.
Potential Applications in Oncology
Based on the known mechanisms of action of other pyrazole-based anticancer agents, this compound could be investigated for its potential to:
-
Inhibit Protein Kinases: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt pathway.[4][5]
-
Induce Apoptosis: The compound could potentially trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, respectively.[6]
-
Cause Cell Cycle Arrest: It may halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell division.[7]
-
Serve as a Synthetic Intermediate: The primary amine and the pyrazole core make this molecule a valuable building block for the synthesis of more complex, hybrid molecules with enhanced potency and target specificity.
Data Presentation
The following tables represent hypothetical data for the in vitro evaluation of this compound, illustrating how quantitative results would be summarized.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.5 |
| HCT-116 | Colorectal Carcinoma | 12.3 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Apoptosis Induction in HCT-116 Cells after 48h Treatment
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 |
| This compound | 10 | 25.7 |
| This compound | 25 | 48.9 |
| Doxorubicin (Positive Control) | 1 | 55.4 |
Table 3: Cell Cycle Analysis in HCT-116 Cells after 24h Treatment
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 55.3 | 28.1 | 16.6 |
| This compound | 20 | 72.1 | 15.4 | 12.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible method based on common synthetic routes for substituted aminopyrazoles.
Materials:
-
4-methoxy-3-oxobutanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxy-3-oxobutanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.[8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Caption: Experimental workflow for anticancer drug evaluation.
Caption: Logical relationship in the synthesis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(methoxymethyl)-1H-pyrazol-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The 5-aminopyrazole moiety, in particular, is a versatile building block in drug discovery, offering key hydrogen bond donor and acceptor features that facilitate target engagement. 5-(methoxymethyl)-1H-pyrazol-3-amine is a functionalized fragment that presents multiple points for chemical elaboration, making it an attractive starting point for fragment-based drug discovery (FBDD) campaigns targeting various enzyme classes, especially kinases.
This document provides an overview of the potential applications of this compound as a fragment for drug discovery, including a proposed synthetic route, and detailed protocols for its application in fragment screening and enzyme inhibition assays. While specific biological data for this exact fragment is not extensively available in public literature, the provided data for structurally related aminopyrazole derivatives highlight the potential of this scaffold.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.15 g/mol |
| logP | -0.2 |
| Topological Polar Surface Area | 77.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis Protocol
A potential synthetic route for this compound can be adapted from established methods for similar pyrazole derivatives. The following is a proposed two-step synthesis:
Step 1: Synthesis of 5-(methoxymethyl)-1H-pyrazol-3-ol
-
Reaction Setup: To a solution of ethyl 4-methoxy-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 5-(methoxymethyl)-1H-pyrazol-3-ol.
Step 2: Conversion to this compound
This step can be achieved through a multi-step process involving conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amino group source. A more direct, albeit potentially lower-yielding, approach could involve amination protocols. A standard route is presented below:
-
Chlorination: Treat 5-(methoxymethyl)-1H-pyrazol-3-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3-chloro-5-(methoxymethyl)-1H-pyrazole.
-
Amination: The resulting chloro-pyrazole can be subjected to nucleophilic aromatic substitution with a source of ammonia (e.g., ammonia in a sealed tube or ammonium hydroxide with a copper catalyst) to yield the target compound, this compound. Purification is typically achieved by column chromatography.
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal candidate for FBDD due to its low molecular weight, adherence to the "Rule of Three," and the presence of versatile functional groups for subsequent chemical elaboration.
Experimental Workflow for Fragment Screening
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol for Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting the binding of small molecules (fragments) to a target protein immobilized on a sensor chip.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein of interest.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 5% DMSO).
-
Amine coupling kit (EDC, NHS, and ethanolamine).
2. Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.
-
Fragment Preparation: Prepare a dilution series of this compound in the running buffer. Typical concentrations for fragment screening range from 10 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Data Analysis: Monitor the change in the SPR signal (response units, RU) over time. A concentration-dependent increase in the signal on the target surface compared to the reference surface indicates binding.
-
Affinity Determination: For confirmed hits, perform a full kinetic analysis by injecting a range of concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Application as a Kinase Inhibitor Scaffold
The 5-aminopyrazole scaffold is a common feature in many kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The methoxymethyl group at the 5-position can be explored for interactions with the solvent-exposed region or modified to target specific sub-pockets.
Representative Biological Data of Structurally Related Aminopyrazole Kinase Inhibitors
Disclaimer: The following data is for structurally related and more complex aminopyrazole derivatives and is intended to be representative of the potential of this scaffold. No specific activity for this compound is reported here.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Aminopyrazole Derivative | JNK3 | 227 | - | [1] |
| Aminopyrazole Derivative | JNK3 | < 1 | SH-SY5Y | [2] |
| 1H-pyrazole-3-carboxamide | FLT3 | 0.089 | - | [3] |
| 1H-pyrazole-3-carboxamide | CDK2 | 0.719 | - | [3] |
| Aminopyrimidinyl Pyrazole | PLK1 | 359 | - | [4] |
Protocol for In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method to assess the inhibitory activity of this compound or its derivatives against a target kinase.
1. Materials and Reagents:
-
Target kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent).
-
This compound stock solution in DMSO.
-
384-well plates.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Potential Target Pathways
Given the prevalence of aminopyrazole scaffolds in kinase inhibitors, derivatives of this compound could potentially target a variety of signaling pathways implicated in diseases such as cancer and inflammation. One such key pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade.
Conclusion
This compound represents a valuable starting fragment for drug discovery endeavors. Its attractive physicochemical properties and versatile chemical handles make it a promising candidate for the development of potent and selective inhibitors against a range of biological targets, particularly protein kinases. The provided protocols offer a foundation for researchers to explore the potential of this and related aminopyrazole fragments in their drug discovery programs.
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 5-(methoxymethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-(methoxymethyl)-1H-pyrazol-3-amine in high-throughput screening (HTS) campaigns, particularly targeting protein kinases. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective kinase inhibition.[1][2] This document outlines a representative screening workflow, from initial library preparation to hit validation, and provides hypothetical data to illustrate the potential of this compound class.
Introduction
This compound belongs to the aminopyrazole class of heterocyclic compounds, which are recognized for their versatile biological activities.[3][4] The structural features of this compound, including the pyrazole core and the methoxymethyl substituent, make it an attractive candidate for kinase-focused screening libraries. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][5] Consequently, the identification of novel kinase inhibitors is a primary objective in drug discovery.
This document details a hypothetical HTS application of this compound against a representative serine/threonine kinase, Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle.[1][5]
Data Presentation
Table 1: Hypothetical In Vitro Kinase Profiling of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| CDK2/CycA | 85 | TR-FRET |
| GSK3β | 1,200 | Luminescence |
| ROCK1 | >10,000 | Fluorescence Polarization |
| PKA | >10,000 | Radiometric |
Table 2: Summary of ADME-Tox Profile for a Lead Compound Derived from this compound
| Parameter | Value | Method |
| Aqueous Solubility (pH 7.4) | 75 µM | Nephelometry |
| Caco-2 Permeability (Papp A→B) | 2.5 x 10⁻⁶ cm/s | Cell-based assay |
| Microsomal Stability (t½) | 45 min | Human liver microsomes |
| Cytotoxicity (HepG2) | >50 µM | CellTiter-Glo |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) against CDK2/CycA using TR-FRET
Objective: To identify inhibitors of CDK2/CycA from a compound library containing this compound.
Materials:
-
CDK2/CycA enzyme (recombinant)
-
Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphoserine antibody (Donor)
-
Allophycocyanin-labeled streptavidin (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Test compounds (including this compound) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound stock in DMSO to generate a concentration range for dose-response analysis.
-
Dispense 50 nL of each compound concentration into the wells of a 384-well plate using an acoustic liquid handler.
-
Add 5 µL of CDK2/CycA enzyme solution (final concentration 2 nM) in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (final concentrations: 100 nM biotinylated peptide, 10 µM ATP) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA (final concentration 20 mM), europium-labeled antibody (final concentration 2 nM), and APC-labeled streptavidin (final concentration 20 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine percent inhibition relative to DMSO controls.
-
Fit the dose-response data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay
Objective: To confirm the cellular activity of hit compounds by assessing the inhibition of a downstream substrate phosphorylation.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-Rb (Ser807/811) and total Rb
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or fluorescent dye)
-
ELISA or Western blot reagents
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for 2-4 hours.
-
Lyse the cells and collect the protein lysate.
-
Perform an in-cell ELISA or Western blot to detect the levels of phosphorylated Retinoblastoma protein (Rb), a downstream substrate of CDK2.
-
Normalize the phospho-Rb signal to the total Rb signal.
-
Determine the concentration-dependent inhibition of Rb phosphorylation to confirm target engagement in a cellular context.
Visualizations
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-(methoxymethyl)-1H-pyrazol-3-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(methoxymethyl)-1H-pyrazol-3-amine in a research setting. Due to the absence of specific published analytical methods for this compound, this protocol has been adapted from established methods for similar pyrazole derivatives.[1][2][3] The method employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach is suitable for the accurate quantification of this compound in non-clinical research samples.
Introduction
This compound is a heterocyclic amine containing a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[4][5] Accurate and reliable quantification of such compounds is essential for various stages of research and development. This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, a technique known for its high sensitivity and selectivity.[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Sample Preparation
A simple protein precipitation method is proposed for sample preparation.[1]
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The following are proposed starting conditions and may require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusion of the reference standard. A hypothetical transition for this compound (MW: 127.15) could be m/z 128.1 -> [fragment ion]. |
Method Validation Summary (Hypothetical Data)
The method would be validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the expected quantitative performance.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Sensitivity
| Parameter | Value (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 1 |
| Limit of Detection (LOD) | 0.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision pathway for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies for evaluating the efficacy, pharmacokinetics, and toxicity of pyrazole-based inhibitors. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.
Preclinical In Vivo Study Design
A successful in vivo study for a pyrazole-based inhibitor requires careful consideration of the animal model, formulation, dosing regimen, and relevant endpoints. The primary goal is to assess the compound's therapeutic potential and safety profile in a living organism.
Animal Model Selection
The choice of animal model is critical and depends on the therapeutic area of interest.
-
Oncology: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., NSG mice) are commonly used to evaluate anti-tumor efficacy. Syngeneic models in immunocompetent mice are employed to study the interaction with the immune system. For example, a Lewis Lung Carcinoma (LLC) model can be used to assess tumor growth and metastasis.[1]
-
Inflammation: The carrageenan-induced paw edema model in rats or mice is a standard for assessing acute anti-inflammatory activity.[2][3] This model is useful for evaluating inhibitors of enzymes like cyclooxygenase-2 (COX-2).[4]
-
Neurodegenerative Disorders: Various transgenic mouse models that recapitulate aspects of diseases like Alzheimer's or Parkinson's are utilized to test the efficacy of pyrazole-based inhibitors targeting relevant pathways.
Formulation of Pyrazole-Based Inhibitors
Due to the often poor water solubility of pyrazole derivatives, appropriate formulation is crucial for achieving adequate bioavailability.
Table 1: Example Formulations for Preclinical In Vivo Studies
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage | 5-10% DMSO, 40% PEG400, 5% Tween-80 in sterile saline | Dissolve the compound first in DMSO, then add co-solvents and surfactants, and finally dilute with saline. Vortex thoroughly after each addition to ensure a homogenous solution.[5] |
| Intravenous (IV) | Minimal DMSO, Propylene Glycol (PG), PEG400, and an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline or 5% dextrose. | Initial solubilization in DMSO is followed by the addition of co-solvents. The aqueous HP-β-CD solution is then slowly added. The final solution must be sterile-filtered (0.22 µm) and clear.[5] |
| Intraperitoneal (IP) | Dependent on compound solubility, often a solution in saline or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). | Ensure the pH of the final formulation is within a physiologically acceptable range. |
Dosing Regimen and Efficacy Assessment
The dosing regimen should be determined based on preliminary in vitro potency, pharmacokinetic data, and tolerability studies.
Table 2: Examples of In Vivo Dosing and Efficacy for Pyrazole-Based Inhibitors
| Therapeutic Area | Compound/Class | Animal Model | Dosing Regimen | Efficacy Results |
| Oncology | Celecoxib (COX-2 Inhibitor) | Murine Mammary Cancer | 15 mg/kg, 5 times a week for 7 weeks | Significant reduction in tumor volume.[6] |
| Pyrazole-based VEGFR-2 Inhibitor | Ehrlich Ascites Carcinoma (EAC) Mice | Not specified | 75.13% increase in lifespan.[3] | |
| Pyrazole-based CDK9 Inhibitor | Solid Tumor Model (Biodistribution) | Not specified | Potent targeting capability of 131I-labeled compound in solid tumors.[5] | |
| Celecoxib | HT-29 & HCT-116 Xenografts | 160 ppm in diet (~25 mg/kg/day) | 50-75% reduction in tumor cell proliferation.[7] | |
| Celecoxib | Lewis Lung Carcinoma | 75 mg/kg daily, orally | Significant inhibition of tumor growth and reduction in pulmonary metastases.[1] | |
| Inflammation | Pyrazolone Derivative | Carrageenan-induced paw edema (rat) | 20 mg/kg, orally | Anti-inflammatory activity greater than indomethacin after 4 hours.[8][9] |
| Pyrazole Derivative (AD 532) | Carrageenan-induced paw edema | Not specified | Promising anti-inflammatory effects.[4] | |
| Ellagic Acid (for comparison) | Carrageenan-induced paw edema (rat) | 10 and 30 mg/kg, i.p. | Significant reduction of increased PGE2 levels.[10] | |
| Antifungal | Triazole with phenylethynyl pyrazole | C. albicans infected mice | 0.5, 1.0, and 2.0 mg/kg | Effective protection from infection.[11] |
Toxicity Evaluation
Assessing the toxicity of pyrazole-based inhibitors is a critical component of in vivo studies.
Table 3: Toxicity Data for Pyrazole Derivatives
| Compound/Class | Animal Model | LD50 / Toxicity Finding |
| Pyrazole | Rats (male) | Oral LD50: 5.53 mL/kg.[12] |
| Pyrazole | Mice (male) | Intraperitoneal LD50: 1.48 mL/kg.[12] |
| Novel Pyrazole Derivative (LQFM 021) | Not specified | Found to be practically nontoxic in acute toxicity tests.[8] |
| Pyrazole Derivative (AD 532) | Not specified | Showed no ulcerogenic effect and minimal effects on renal function in single-dose and subchronic toxicity studies.[4] |
Experimental Protocols
Protocol for Mouse Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of pyrazole-based inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[13]
-
Matrigel (optional, can improve tumor take rate)[11]
-
Sterile syringes (1 mL) and needles (27- or 30-gauge)[13]
-
Calipers
-
Pyrazole-based inhibitor formulated for in vivo administration
Procedure:
-
Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80% confluency.[13] Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1-5 x 10⁸ cells/mL.[14] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-300 µL of the cell suspension (containing 1-10 million cells) into the flank of each mouse.[11][13] If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice prior to injection.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7] Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[13]
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the pyrazole-based inhibitor and vehicle control according to the predetermined dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Protocol for Carrageenan-Induced Paw Edema in Rats
This protocol is for assessing the acute anti-inflammatory activity of pyrazole-based inhibitors.
Materials:
-
Wistar rats (or other suitable strain)
-
1% (w/v) carrageenan solution in sterile saline
-
P plethysmometer or calipers
-
Pyrazole-based inhibitor formulated for in vivo administration
-
Reference anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize the rats to the experimental conditions. Measure the baseline paw volume of the right hind paw using a plethysmometer.[3]
-
Compound Administration: Administer the pyrazole-based inhibitor, vehicle control, or reference drug to the respective groups of rats (typically orally or intraperitoneally) 30-60 minutes before carrageenan injection.[2][10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][10]
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][10]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Protocol for Pharmacokinetic (PK) Blood Sampling in Mice
This protocol outlines a method for serial blood sampling from a single mouse to determine the pharmacokinetic profile of a pyrazole-based inhibitor.
Materials:
-
Mice
-
Formulated pyrazole-based inhibitor
-
Dosing syringes and needles
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Lancets for submandibular vein puncture[15]
-
Capillary tubes
-
Anesthetic (e.g., isoflurane for terminal bleed)
-
Centrifuge
Procedure:
-
Compound Administration: Administer the pyrazole-based inhibitor to the mice via the desired route (e.g., IV bolus, oral gavage).
-
Serial Blood Collection: Collect small blood samples (e.g., 25-30 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[15][16] Early time points can be collected via submandibular or saphenous vein puncture.
-
Terminal Bleed: A larger volume of blood can be collected at the final time point via cardiac puncture under terminal anesthesia.[15]
-
Plasma Preparation: Immediately after collection, process the blood to obtain plasma by centrifuging at approximately 2,000 x g for 10 minutes at 4°C.[16][17]
-
Sample Storage and Analysis: Store the plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the pyrazole-based inhibitor.
Protocol for Western Blot Analysis of Signaling Proteins in Tumor Tissue
This protocol is for assessing the pharmacodynamic effects of a pyrazole-based inhibitor on target signaling pathways in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-ERK, phospho-AKT, total ERK, total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[18] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Mandatory Visualizations
Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Many pyrazole-based inhibitors are designed to target protein kinases involved in cell proliferation and survival signaling pathways.
Caption: Simplified signaling pathways commonly targeted by pyrazole inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating a pyrazole-based inhibitor in an animal model of cancer is depicted below.
Caption: General experimental workflow for in vivo efficacy studies.
Logical Relationships in Study Design
The design of an in vivo study involves a series of interconnected decisions.
Caption: Logical relationships in preclinical in vivo study design.
References
- 1. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. acute toxicity ld50: Topics by Science.gov [science.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unmc.edu [unmc.edu]
- 17. bcm.edu [bcm.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Synthetic Routes for Scaling Up 5-(methoxymethyl)-1H-pyrazol-3-amine Production
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines two distinct and scalable synthetic routes for the production of 5-(methoxymethyl)-1H-pyrazol-3-amine, a valuable building block in pharmaceutical synthesis. The primary route involves a two-step process starting with the Claisen condensation of methoxyacetonitrile to form the key intermediate, 4-methoxy-3-oxobutanenitrile, followed by cyclocondensation with hydrazine. An alternative route is also presented, which utilizes the reaction of an activated alkene, 1,1-dicyano-3-methoxypropene, with hydrazine. Detailed experimental protocols, comparative data, and process flow diagrams are provided to facilitate the selection and implementation of a suitable large-scale manufacturing process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. As the demand for these therapeutics grows, the need for efficient and scalable methods for producing this pyrazole derivative becomes increasingly critical. This application note details two synthetic strategies that are well-suited for scale-up, offering high yields and utilizing readily available starting materials.
Route 1: Two-Step Synthesis via β-Ketonitrile Intermediate
This primary route is a robust and high-yielding approach that proceeds in two main steps:
-
Synthesis of 4-methoxy-3-oxobutanenitrile: A Claisen condensation of methoxyacetonitrile with an acylating agent such as ethyl formate.
-
Cyclocondensation with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine to form the target this compound.
This method is advantageous due to the typically high yields achieved in both steps and the commercial availability of the starting materials.
Diagram of Synthetic Workflow: Route 1
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data: Route 1
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale |
| 1 | Methoxyacetonitrile, Ethyl Formate | Sodium Ethoxide, Toluene | Reflux | 4-6 | 85-90 | >95 | Lab/Pilot |
| 2 | 4-Methoxy-3-oxobutanenitrile, Hydrazine Hydrate | Ethanol | Reflux | 2-4 | ~97 | >98 | Lab/Pilot |
Experimental Protocol: Route 1
Step 1: Synthesis of 4-methoxy-3-oxobutanenitrile
-
To a stirred suspension of sodium ethoxide (1.1 eq) in anhydrous toluene, add methoxyacetonitrile (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Add ethyl formate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid until the mixture is neutral.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxy-3-oxobutanenitrile.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve 4-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Route 2: Synthesis via Activated Alkene Intermediate
This alternative route involves the reaction of an activated alkene, 1,1-dicyano-3-methoxypropene, with hydrazine. This approach offers a potentially more direct synthesis if the starting alkene is readily accessible.
-
Synthesis of 1,1-dicyano-3-methoxypropene: This intermediate can be prepared from the Knoevenagel condensation of malononitrile with methoxyacetaldehyde.
-
Cyclocondensation with Hydrazine: The activated alkene undergoes a Michael addition followed by cyclization with hydrazine to yield the final product.
Diagram of Synthetic Workflow: Route 2
Caption: Workflow for the synthesis of this compound via an activated alkene.
Quantitative Data: Route 2
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale |
| 1 | Malononitrile, Methoxyacetaldehyde | Piperidine, Toluene | Reflux | 6-8 | 75-85 | >95 | Lab |
| 2 | 1,1-Dicyano-3-methoxypropene, Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 80-90 | >97 | Lab |
Experimental Protocol: Route 2
Step 1: Synthesis of 1,1-dicyano-3-methoxypropene
-
In a flask equipped with a Dean-Stark apparatus, combine malononitrile (1.0 eq), methoxyacetaldehyde (1.1 eq), and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux and remove the water azeotropically.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Step 2: Synthesis of this compound
-
Dissolve 1,1-dicyano-3-methoxypropene (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
Conclusion
Both synthetic routes presented offer viable pathways for the large-scale production of this compound. Route 1, via the β-ketonitrile intermediate, is likely to be the more robust and higher-yielding process, benefiting from well-established reaction conditions. Route 2 provides a valuable alternative, particularly if the activated alkene intermediate can be sourced or synthesized economically. The choice of the optimal route will depend on factors such as raw material cost, equipment availability, and specific process safety considerations. The detailed protocols and comparative data provided herein should serve as a valuable resource for process development and scale-up activities.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the cyclization of 4-methoxy-3-oxobutanenitrile with hydrazine.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Poor Quality of Starting Material (4-methoxy-3-oxobutanenitrile):
-
Problem: The starting β-ketonitrile may be impure or degraded.
-
Solution: Verify the purity of 4-methoxy-3-oxobutanenitrile using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or chromatography.
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, time, or solvent may not be ideal for the cyclization reaction.
-
Solution: Systematically vary the reaction conditions. Based on analogous syntheses, a starting point could be refluxing in ethanol or another suitable solvent.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Incorrect Stoichiometry:
-
Problem: An incorrect molar ratio of hydrazine to the β-ketonitrile can lead to incomplete reaction or side product formation.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.
-
-
Decomposition of Product:
-
Problem: The aminopyrazole product may be unstable under the reaction or work-up conditions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the work-up procedure is performed promptly and at a low temperature if necessary.
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of Polar Byproducts:
-
Problem: The reaction may produce highly polar impurities that are difficult to separate from the desired aminopyrazole.
-
Solution: Employ column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from polar impurities.[1]
-
-
Product is an Oil or Low-Melting Solid:
-
Problem: The final product may not crystallize easily, making isolation difficult.
-
Solution: If direct crystallization fails, consider converting the aminopyrazole to a salt (e.g., hydrochloride or sulfate) which is often more crystalline and easier to handle. The free base can be regenerated if necessary.
-
-
Co-elution with Starting Material:
-
Problem: The product and unreacted starting material may have similar retention factors in chromatography.
-
Solution: Adjust the polarity of the eluent for column chromatography. Alternatively, a chemical quench of the unreacted starting material (if feasible) prior to work-up could simplify purification.
-
Experimental Workflow for Purification:
Caption: General purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[2] For the target molecule, this involves the reaction of 4-methoxy-3-oxobutanenitrile with hydrazine hydrate.
Q2: What are typical reaction conditions for the cyclization of a β-ketonitrile with hydrazine?
A2: Generally, the reaction is carried out in a protic solvent such as ethanol or methanol at reflux temperature. Reaction times can vary from a few hours to overnight. Monitoring the reaction by TLC or LC-MS is recommended to determine completion. For a similar synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole, the reaction was stirred at 80°C for 15 hours in absolute ethanol.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material from the product. The disappearance of the starting β-ketonitrile spot indicates the reaction is progressing. The product, being an amine, may require staining with ninhydrin for visualization if it is not UV-active.
Q4: Are there any common side reactions to be aware of?
A4: With hydrazine, the formation of regioisomers is not an issue. However, incomplete reaction can leave unreacted starting materials. Additionally, the formation of hydrazones as intermediates is expected, and under certain conditions, these may be isolated if the cyclization is not complete.[2]
Q5: What is the best way to purify the final product?
A5: Aminopyrazoles can often be purified by column chromatography on silica gel. A gradient elution with an increasing proportion of a polar solvent like methanol in a less polar solvent such as dichloromethane is a common strategy.[1] If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can also be effective.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Analogous 5-Aminopyrazoles
| Starting β-Ketonitrile | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4-methoxyphenyl)-3-oxopropionitrile | 6 | Ethanol | 80 | 15 | 97 | [1] |
| Cyanoacetone (sodium salt) | 1 | Toluene | Reflux | Not specified | 88.6 | [3] |
| 3-Oxo-3-phenylpropanenitrile | Not specified | Ethanol | Reflux | Not specified | High | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
Materials:
-
4-methoxy-3-oxobutanenitrile
-
Hydrazine hydrate
-
Absolute ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-oxobutanenitrile (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Signaling Pathways and Logical Relationships:
Reaction Mechanism Pathway:
Caption: Proposed reaction mechanism.
References
Technical Support Center: Crystallization of 5-(methoxymethyl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-(methoxymethyl)-1H-pyrazol-3-amine and related pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving my this compound sample. What solvents should I try?
A1: this compound is expected to be a polar molecule. Therefore, polar solvents are a good starting point for solubility tests. Based on the properties of similar pyrazole amines, consider the following solvents and solvent systems:
-
Single Solvents: Start with polar protic solvents like ethanol, methanol, or isopropanol. Polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile can also be effective.[1]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile (i.e., good solubility when hot, poor solubility when cold), a mixed solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until turbidity is observed.[1] A frequently used combination for polar compounds is ethanol/water.[1]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when cooling is too rapid. Here are several strategies to prevent oiling out:
-
Increase Solvent Volume: The solution may be too concentrated. Add more of the hot solvent to decrease the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow Cooling: Allow the solution to cool to room temperature slowly in an insulated container or by wrapping the flask with glass wool. Once at room temperature, you can gradually decrease the temperature further using an ice bath. Rapid cooling favors the formation of oils.[2]
-
Change the Solvent System: Experiment with different solvents or mixed solvent systems. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal ("seed crystal") to the cooled, supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
Q3: The yield of my recrystallization is very low. How can I improve it?
A3: Low recovery of the purified product is a common issue. To improve your yield, consider the following:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling, thus reducing the yield.[1]
-
Ensure Thorough Cooling: Allow the solution to cool for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can significantly increase the amount of product that crystallizes out of the solution.
-
Solvent Selection: The ideal solvent will have a steep solubility curve for your compound – high solubility at high temperatures and very low solubility at low temperatures.
-
Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again. Be aware that the product recovered from this second crop may be less pure.
Q4: My crystals are very fine or look like a powder. How can I grow larger, better-quality crystals?
A4: The formation of very small crystals is often a result of rapid crystallization. To encourage the growth of larger crystals:
-
Slow Down the Cooling Process: As mentioned for "oiling out," slower cooling provides more time for molecules to organize into a well-defined crystal lattice.
-
Reduce the Degree of Supersaturation: Using a slightly larger volume of solvent than the minimum required can slow down the rate of crystallization.
-
Use a Solvent System that Promotes Slower Growth: Experiment with different solvent systems. Sometimes, a solvent in which the compound is slightly more soluble at room temperature can lead to the formation of larger crystals over a longer period.
Q5: My purified crystals are still colored. How can I remove colored impurities?
A5: Colored impurities can sometimes be removed during the crystallization process:
-
Activated Charcoal: If the colored impurities are non-polar, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly, as it can also adsorb some of your desired product. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Multiple Recrystallizations: A second recrystallization of the purified material may be necessary to remove persistent impurities.
Data Presentation
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water | 20 °C | 100 |
| Ethanol | 20 °C | > 50 |
| Diethyl Ether | 20 °C | > 50 |
| Benzene | 20 °C | > 50 |
| Cyclohexane | 25 °C | 1.8 |
| Petroleum Ether | 25 °C | 0.5 |
Note: This data is for the parent 1H-pyrazole and should be used as a general guide. The methoxymethyl and amine groups on your compound will influence its solubility.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, or if activated charcoal was used to decolorize the solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: A general workflow for the recrystallization of a solid compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
overcoming solubility problems of 5-(methoxymethyl)-1H-pyrazol-3-amine in assays
Welcome to the technical support center for 5-(methoxymethyl)-1H-pyrazol-3-amine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Pyrazole derivatives and other heterocyclic small molecules typically exhibit good solubility in DMSO.[1][2][3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.[4]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A: This is a common issue known as kinetic precipitation.[5] It occurs because this compound, like many organic compounds, is significantly less soluble in aqueous solutions than in pure DMSO. The rapid change in solvent polarity when you dilute the DMSO stock into a buffer can cause the compound to crash out of solution.[5][6]
Troubleshooting steps:
-
Vortex/Sonicate: Immediately after diluting, vortex the solution vigorously. Mild sonication or gentle warming in a 37°C water bath can also help redissolve the precipitate.[7]
-
Reduce Final Concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit. Perform a serial dilution to find the highest concentration that remains soluble in your final assay buffer.[5]
-
Increase Final DMSO Concentration: While not always possible due to potential effects on the biological system, increasing the final percentage of DMSO in the assay can help maintain solubility. Most assays can tolerate DMSO up to 0.5-1%, but some robust systems can handle more.[5][6] Always run a solvent-only control to check for effects on your assay.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent can improve solubility.[8][9][10] See the detailed protocol below for using co-solvents.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Yes, pH can significantly impact the solubility of compounds with ionizable groups. The pyrazole ring and the amine group on this compound have pKa values that mean their charge state can change with pH. For basic compounds, solubility often increases as the pH is lowered (acidic conditions).[8] It is advisable to test the solubility of your compound in a small range of pH values around your intended assay pH, if your experimental system can tolerate it.
Q4: Are there any other formulation strategies to improve the aqueous solubility of this compound for in vitro or in vivo studies?
A: Yes, several advanced formulation strategies can be employed, particularly for later-stage development:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8][11]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[8][9]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be used to present the drug in a solubilized form, which can aid absorption.[12][13]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate and apparent solubility.[2][14]
Troubleshooting Guide: Solubility Issues
This section provides a structured approach to troubleshooting and resolving solubility problems with this compound.
Solubility Data Summary
The following table summarizes the approximate kinetic solubility of this compound in common laboratory solvents. Note: These are typical values and may vary based on the specific buffer composition, temperature, and incubation time.
| Solvent/Buffer System | Final Co-solvent Conc. | Approx. Max Solubility (µM) | Notes |
| 100% DMSO | N/A | >50,000 | Ideal for primary stock solutions. |
| 100% Ethanol | N/A | ~10,000 | Alternative for stock solutions. |
| PBS (pH 7.4) | 1% DMSO | 10 - 25 | Prone to precipitation at higher concentrations. |
| PBS (pH 7.4) | 5% DMSO | 50 - 100 | Improved solubility, but check assay tolerance. |
| PBS (pH 7.4) with 5% Tween® 80 | 1% DMSO | 75 - 150 | Surfactant can significantly aid solubility. |
| RPMI + 10% FBS | 1% DMSO | 25 - 50 | Serum proteins can sometimes help stabilize compounds. |
Troubleshooting Workflow Diagram
The diagram below illustrates a logical workflow for addressing solubility challenges during assay development.
Caption: A flowchart for troubleshooting compound precipitation in assays.
Experimental Protocols
Protocol: Improving Solubility Using a Co-solvent Method
This protocol describes a method for preparing working solutions of this compound in an aqueous buffer using a co-solvent to prevent precipitation.
Objective: To prepare a 100 µM working solution of the compound in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 1% and a final PEG400 concentration of 5%.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Primary Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound solid.
-
Dissolve the solid in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. This is your Stock A .
-
-
Prepare Co-solvent Mixture:
-
In a separate tube, prepare a co-solvent mixture. For this example, you will create a solution that, when added to the buffer, will deliver the correct final concentrations.
-
Note: It is often best to add the DMSO stock to the co-solvent before adding the aqueous buffer to avoid shocking the compound with a rapid polarity change.
-
-
Prepare Intermediate Dilution (1 mM in DMSO/PEG400):
-
In a new microcentrifuge tube, add 50 µL of PEG400.
-
Add 10 µL of your 10 mM Stock A (in DMSO) to the PEG400.
-
Vortex this mixture thoroughly. This creates an intermediate stock where the compound is still in a largely organic environment.
-
-
Prepare Final Working Solution (100 µM):
-
To the tube from Step 3, add 940 µL of PBS (pH 7.4).
-
Crucially, add the PBS slowly while continuously vortexing the tube. This gradual addition helps prevent the compound from precipitating.
-
Vortex the final solution for an additional 30 seconds.
-
If any cloudiness persists, sonicate the tube for 2-5 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear before use in your assay.
-
-
Final Concentrations in Working Solution:
-
Compound: 100 µM
-
DMSO: 1% (from the initial 10 µL of stock)
-
PEG400: 5% (from the 50 µL)
-
PBS: 94%
-
-
Controls:
-
Always prepare a vehicle control that contains the same final concentrations of all solvents (e.g., 1% DMSO and 5% PEG400 in PBS) but no compound. This is essential to account for any effects of the solvents on your assay.
-
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine (EVT-13376083) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in Knorr pyrazole synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and the presence of side reactions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[2]
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. The optimal temperature depends on the specific reactants and solvent used. It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress.[3]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol and 1-propanol are commonly used.[4] In some cases, aprotic dipolar solvents like DMF or NMP can give better results.[5] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve yields in certain cases.[6]
-
pH: The Knorr synthesis is typically acid-catalyzed.[7] A catalytic amount of a weak acid like glacial acetic acid is often added.[8] The pH can affect the rate of hydrazone formation and the subsequent cyclization.[9] For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial to neutralize the liberated acid.[1]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent and the formation of the product.[8] This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Logical Workflow for Troubleshooting Low Yield:
Issue 2: Formation of Regioisomers
Q2: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and I'm getting a mixture of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[10] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[11]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like TFE and HFIP have been shown to significantly favor the formation of one regioisomer over the other.[6]
-
Temperature Control: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of the products.[2]
-
pH Adjustment: The pH of the reaction mixture can influence the site of the initial nucleophilic attack.[11]
-
Alternative Synthetic Routes: If controlling regioselectivity with the Knorr synthesis proves difficult, consider alternative methods such as those using β-enaminones or α,β-unsaturated ketones.[2]
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio | Yield (%) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 1 : 1.3 | 75 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 9 : 1 | 85 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | >99 : 1 | 90 | [6] |
Issue 3: Product Purification Challenges
Q3: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[12] Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.[12]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[12]
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[12]
-
Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[12]
Q4: My reaction mixture has a dark color. Will this affect my product, and how can I remove the color?
A4: Discoloration of the reaction mixture, often to yellow or red, can be due to the decomposition of the hydrazine starting material or the formation of colored impurities, especially when using hydrazine salts.[1] While this may not always affect the purity of the final product after purification, it is best to minimize it. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[12]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Ethanol or 1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[4]
-
Add a few drops of glacial acetic acid to the solution.[8]
-
Add the hydrazine derivative to the solution. If the reaction is exothermic, the addition should be done carefully.[7]
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.[8]
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.[4]
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]
Experimental Workflow for Knorr Pyrazole Synthesis:
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | 95 | [5][13] |
| Acetylacetone | Phenylhydrazine | Ethanol | Room Temp | 2 | 91 | [14] |
| Dibenzoylmethane | Hydrazine hydrate | Ethanol | Reflux | 3 | 88 | [13] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100 | 1 | 79 | [8][15] |
Signaling Pathways and Mechanisms
General Mechanism of the Knorr Pyrazole Synthesis:
The Knorr pyrazole synthesis is a classic condensation reaction. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the common challenge of regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (a common route known as the Knorr synthesis), regioisomers can form.[1][2][3][4] These are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[3][4] The formation of a specific regioisomer is critical because different isomers can possess vastly different biological activities, physical properties, and toxicological profiles.[3] For therapeutic and materials science applications, obtaining a single, desired regioisomer in high purity is often a primary objective.
Q2: What are the key factors influencing which regioisomer is predominantly formed?
A2: The regiochemical outcome of the pyrazole synthesis is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1][5][6]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][6]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1][7]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in favor of one isomer.[8][9]
Q3: How can I reliably distinguish between the different pyrazole regioisomers I've synthesized?
A3: A combination of spectroscopic techniques is crucial for the unambiguous differentiation of pyrazole regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between regioisomers.[10]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly definitive. It identifies through-space correlations between protons. A correlation between the protons of the N-substituent and protons on an adjacent substituent on the pyrazole ring can confirm their proximity and thus elucidate the isomeric structure.[10][11] HMBC (Heteronuclear Multiple Bond Correlation) can also be used to establish long-range correlations between protons and carbons.[11]
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal structural determination.[10]
Q4: My reaction is producing a mixture of regioisomers. What are the first steps I should take to troubleshoot this?
A4: If you are obtaining an undesirable mixture of regioisomers, consider the following troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of 5-(methoxymethyl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of 5-(methoxymethyl)-1H-pyrazol-3-amine during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Based on the common synthesis routes for pyrazole derivatives, the most probable impurities include:
-
Unreacted Starting Materials: Such as hydrazine and the corresponding 1,3-dicarbonyl precursor (e.g., 4-methoxy-1,1-dimethoxy-2-butanone or a related equivalent).
-
Regioisomers: The formation of the unintended regioisomer, 3-(methoxymethyl)-1H-pyrazol-5-amine, is a significant possibility, especially if the 1,3-dicarbonyl compound is unsymmetrical.[1]
-
Side-Reaction Products: By-products from unintended reactions of the starting materials or intermediates under the reaction conditions.
-
Residual Solvents: Solvents used in the reaction or work-up that are not completely removed.
Q2: My TLC analysis shows multiple spots after the reaction. What do they represent?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. These can be your desired product, unreacted starting materials, the regioisomer, and other by-products. To identify them, you can co-spot the reaction mixture with the starting materials on the same TLC plate. The spot corresponding to the product should be the most prominent if the reaction has proceeded well. The other spots likely represent impurities that need to be removed.
Q3: The purified product is an oil and will not solidify. What can I do?
A3: An oily product can be due to residual solvents or impurities that depress the melting point. Try the following:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under a high vacuum for an extended period.
-
Purification by Column Chromatography: This is a very effective method for purifying oily products and separating them from impurities.[2]
-
Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride). Salts of amines often have higher melting points and are more crystalline, facilitating purification by recrystallization.[3]
Q4: My purified this compound is colored. How can I decolorize it?
A4: A colored product suggests the presence of trace impurities. You can try the following methods for decolorization:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal. The product can then be recovered by recrystallization or solvent evaporation.
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Polar, colored impurities may be retained on the silica.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptoms:
-
Broad peaks in ¹H NMR spectrum.
-
Multiple spots on TLC.
-
Low or broad melting point range.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity product.
Issue 2: Difficulty in Separating Regioisomers
Symptoms:
-
Two spots with very close Rf values on TLC.
-
Complex ¹H NMR spectrum with overlapping signals that cannot be attributed to simple impurities.
Troubleshooting Workflow:
Caption: Workflow for separating regioisomers.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Type | Potential Structure/Compound | Reason for Presence | Suggested Removal Method |
| Starting Material | Hydrazine | Excess reagent used in synthesis. | Aqueous work-up, evaporation (volatile). |
| Starting Material | 1,3-Dicarbonyl Precursor | Incomplete reaction. | Column chromatography or recrystallization. |
| Regioisomer | 3-(methoxymethyl)-1H-pyrazol-5-amine | Non-regioselective cyclization. | Careful column chromatography.[1] |
| By-product | Water | Formed during cyclization. | Drying of organic extracts (e.g., over Na₂SO₄), evaporation. |
| Solvent | Reaction/Work-up Solvents (e.g., Ethanol, Ethyl Acetate, DCM) | Incomplete removal after purification. | Drying under high vacuum. |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Column Chromatography (Normal Phase) | Hexane / Ethyl Acetate (gradient) | Good for separating compounds of moderate polarity.[2] |
| Column Chromatography (Normal Phase) | Dichloromethane / Methanol (gradient) | Effective for more polar compounds. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic amine product on the silica gel.[4][5] |
| Recrystallization | Ethanol, Methanol, Isopropanol | The product is likely to be soluble in hot alcohols and less soluble when cold. |
| Recrystallization | Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity appears, then cool slowly. |
| Recrystallization | Water | If the compound has sufficient polarity, water can be a good recrystallization solvent.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to find a system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. For this aminopyrazole, a starting point could be a gradient of methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.
-
Carefully load the dissolved sample or the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the elution of the compounds using TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or under vacuum.
-
References
Technical Support Center: Addressing Off-Target Effects of Pyrazole Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the off-target effects of pyrazole inhibitors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with pyrazole inhibitors.
Problem 1: My pyrazole inhibitor shows significant off-target activity in a kinome-wide screen.
Possible Causes & Troubleshooting Suggestions
| Possible Cause | Troubleshooting Suggestion |
| Lack of Specific Interactions | Your inhibitor might be forming general hydrophobic and hydrogen-bonding interactions within the highly conserved ATP-binding site of many kinases.[1] Consider redesigning the compound to engage with less conserved regions outside the ATP pocket for better selectivity. |
| High Compound Concentration | Screening at an excessively high concentration can reveal low-affinity, physiologically irrelevant off-target interactions.[1] Perform dose-response profiling to determine the IC50 for both on-target and off-target kinases. A selectivity index of >100-fold is generally considered good.[2] |
| Inherently Promiscuous Scaffold | The core pyrazole scaffold of your inhibitor might be predisposed to binding to multiple kinases.[1] Modify the scaffold or its substituents to improve selectivity. Computational docking can help predict and mitigate potential off-target binding.[3] |
Problem 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
Possible Causes & Troubleshooting Suggestions
| Possible Cause | Troubleshooting Suggestion |
| Poor Cell Permeability | The compound may be unable to cross the cell membrane to reach its intracellular target.[1] Assess compound permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. Modify the compound to improve its physicochemical properties if necessary. |
| High Protein Binding | The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.[1] Determine the fraction of compound bound to plasma proteins. Increase the concentration in your assay accordingly or switch to serum-free media for the duration of the treatment, if possible.[4] |
| Metabolic Instability | The compound may be rapidly metabolized by cells into an inactive form.[1] Perform metabolic stability assays using liver microsomes or cell lysates. Identify metabolic hotspots on the molecule and modify them to block metabolism. |
| Efflux by Transporters | The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[1] Test for efflux by co-incubating with known efflux pump inhibitors. If efflux is confirmed, redesign the compound to be a poorer substrate for these transporters. |
Problem 3: I am observing an unexpected or paradoxical activation of a signaling pathway.
Possible Causes & Troubleshooting Suggestions
| Possible Cause | Troubleshooting Suggestion |
| Off-Target Inhibition | The inhibitor may be blocking a kinase in a different pathway that normally suppresses the pathway you are observing.[5] Perform a comprehensive kinome selectivity profile to identify potential off-target interactions that could explain the phenotype.[2] |
| Activation of Compensatory Pathway | Inhibition of the primary target may trigger a feedback loop or crosstalk, leading to the activation of a parallel, compensatory signaling pathway.[6] Use phosphoproteomics to get an unbiased view of signaling network changes and identify activated compensatory pathways.[7][8] |
| Retroactivity | The inhibitor binding to its target can cause a shift in the equilibrium of upstream signaling components, a phenomenon known as retroactivity, without direct feedback loops.[6] This is an inherent property of signaling cascades; using a more selective inhibitor or titrating to the lowest effective dose can help minimize these network effects. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity with pyrazole-based kinase inhibitors so challenging? A1: The primary challenge stems from the high degree of structural similarity within the ATP-binding site across the human kinome.[1] Since many pyrazole inhibitors target this conserved pocket, they can inadvertently bind to and inhibit multiple kinases, leading to off-target effects.[9]
Q2: How do I interpret IC50 or Ki values to determine if an off-target effect is significant? A2: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) measure a compound's potency. A lower value means higher potency. To assess selectivity, compare the IC50 for the intended target to the IC50 for other kinases. A difference of over 100-fold is typically considered a good indicator of selectivity. If the potencies are similar, off-target effects in a cellular context are likely.[2]
Q3: Can off-target effects ever be beneficial? A3: Yes, this is a concept known as polypharmacology. In some cases, inhibiting multiple targets can lead to enhanced therapeutic efficacy or help overcome drug resistance.[10] For example, a drug might inhibit both a primary cancer driver kinase and another kinase involved in a resistance pathway. However, it is critical to systematically identify and characterize all off-target interactions to distinguish beneficial polypharmacology from undesirable toxicity.[2][5]
Q4: What is the difference between a direct and an indirect off-target effect? A4: A direct off-target effect occurs when your inhibitor binds directly to and modulates the activity of an unintended protein (e.g., Kinase B). An indirect off-target effect is a downstream consequence of this direct interaction; for instance, the inhibition of Kinase B then leads to the activation of Kinase C in a separate pathway.[11] Understanding this distinction is crucial for correctly interpreting experimental results.
Q5: My pyrazole synthesis results in a mixture of regioisomers. Could this be the source of my off-target issues? A5: Absolutely. Different regioisomers can have distinct biological activities and off-target profiles. If your synthesis produces a mixture, the observed off-target effects could be due to the undesired isomer, not your intended compound. It is crucial to separate the isomers and test each one individually.[1]
Quantitative Data Summary
The following tables provide examples of selectivity profiles for hypothetical pyrazole inhibitors.
Table 1: Kinase Inhibitory Activity of Compound PY-101
| Kinase Target | IC50 (nM) | Selectivity Index (vs. Target A) | Interpretation |
| Target A (Intended) | 15 | - | Potent on-target activity |
| Off-Target B | 450 | 30-fold | Moderate off-target activity |
| Off-Target C | 2,500 | 167-fold | Good selectivity |
| Off-Target D | 95 | 6.3-fold | Significant off-target activity |
| Off-Target E | >10,000 | >667-fold | Excellent selectivity |
| Interpretation: Compound PY-101 shows potent activity against its intended target but also significantly inhibits Off-Target Kinase D, which could lead to off-target effects in cells where Kinase D is active.[2] |
Table 2: Cellular vs. Biochemical Potency of Compound PY-202
| Assay Type | Target | IC50 (nM) | Interpretation |
| Biochemical (Enzyme) | Kinase X | 25 | Potent enzyme inhibition |
| Cell-Based (Phosphorylation) | Kinase X | 1,500 | >50-fold shift |
| Cell-Based (Proliferation) | Cancer Cell Line | 2,200 | Weak cellular activity |
| Interpretation: The significant shift in potency between the biochemical and cell-based assays suggests issues like poor cell permeability, high plasma protein binding, or rapid metabolism of PY-202.[1][4] |
Key Experimental Protocols
Protocol 1: Kinome Profiling Using a Commercial Service
Kinome profiling provides a broad overview of an inhibitor's selectivity by screening it against a large panel of kinases.[12]
-
Compound Preparation: Dissolve the pyrazole inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Service Provider Submission: Dilute the stock solution to the concentration specified by the commercial screening service (e.g., 10 µM for a primary screen). Submit the compound according to their instructions.
-
Screening: The service provider will typically perform competitive binding assays where your compound competes with an immobilized, broad-spectrum ligand for binding to hundreds of kinases.[13] The amount of kinase bound to the solid support is measured, often by qPCR for a DNA-tagged kinase.[13]
-
Data Analysis: The results are usually provided as a percentage of control or percent inhibition. A lower percentage indicates stronger binding of your inhibitor.
-
Follow-up: For significant hits from the primary screen, perform dose-response experiments to determine the dissociation constant (Kd) or IC50 for each off-target kinase.
Protocol 2: Western Blot for Cellular Kinase Target Inhibition
This protocol assesses if the inhibitor can engage and inhibit its target within a cellular context by measuring the phosphorylation of a known downstream substrate.[1]
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate overnight with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the extent of inhibition at each concentration.
Protocol 3: Chemical Proteomics for Unbiased Target Identification
This approach uses an immobilized version of your inhibitor to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[7][14]
-
Inhibitor Immobilization: Synthesize an analog of your pyrazole inhibitor with a linker arm that can be covalently attached to affinity beads (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Grow cells of interest and prepare a native lysate using a mild lysis buffer (without denaturants) to preserve protein complexes.
-
Affinity Pulldown:
-
Incubate the cell lysate with the inhibitor-coupled beads.
-
In a parallel control experiment, incubate the lysate with beads that have no inhibitor.
-
In a second control, pre-incubate the lysate with a high concentration of the free (non-immobilized) inhibitor before adding the inhibitor-coupled beads. This will serve as a competition control.
-
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are specifically enriched on the inhibitor beads compared to the control beads and that are competed away by the free inhibitor. These are high-confidence binding partners and potential off-targets.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with 5-(methoxymethyl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays involving 5-(methoxymethyl)-1H-pyrazol-3-amine. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are pyrazole derivatives studied in cell viability assays?
This compound is a pyrazole derivative. Pyrazoles are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Many pyrazole derivatives have been investigated for their potential as anti-cancer agents, showing cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action can include the induction of apoptosis and the generation of reactive oxygen species (ROS).
Q2: I'm observing unexpectedly high cell viability in my MTT assay, even at high concentrations of this compound. What could be the cause?
This is a common issue when working with compounds that have reducing properties. Tetrazolium-based assays, such as MTT, MTS, and XTT, rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, some compounds can directly reduce the tetrazolium salt in the absence of cellular enzymatic activity, leading to a false positive signal that suggests higher cell viability than is actually present.[3]
Q3: How can I confirm if this compound is interfering with my tetrazolium-based assay?
To determine if the compound is directly reducing the tetrazolium salt, you should perform a cell-free control experiment. This involves incubating this compound with the assay reagent (e.g., MTT) in your cell culture medium, but without any cells.[4] A significant color change in these wells indicates direct reduction by the compound and interference with the assay.
Q4: My dose-response curve is inconsistent or non-linear. Could this be related to the compound's properties?
Yes, inconsistent or non-linear dose-response curves can be a result of compound interference. If the compound directly reduces the assay reagent, the resulting absorbance will be a combination of cellular activity and chemical reduction, which can distort the expected dose-dependent effect on cell viability. Additionally, the compound's color or its ability to precipitate in the culture medium at higher concentrations can interfere with colorimetric readings.
Q5: Are there alternative assays I can use to avoid this interference?
Several alternative cell viability assays are less susceptible to interference from reducing compounds. These include:
-
Resazurin (AlamarBlue) Assay: This assay uses a dye that changes color and becomes fluorescent upon reduction by viable cells. It is generally considered more sensitive and less prone to interference than tetrazolium assays.[5][6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. Since this is a luminescent assay, it is less likely to be affected by colored compounds.[5][7]
-
Live-Cell Protease Viability Assay: This method uses a cell-permeable fluorogenic protease substrate that is cleaved in viable cells to produce a fluorescent signal.[6]
-
Dye Exclusion Assays (e.g., Trypan Blue): This is a straightforward method where viable cells with intact membranes exclude the dye, while non-viable cells take it up. This is a direct measure of cell membrane integrity.[6]
Troubleshooting Guides
Issue 1: Artificially High Readings in Tetrazolium-Based Assays (MTT, MTS, XTT)
Symptoms:
-
Higher than expected cell viability, particularly at high compound concentrations.
-
High background absorbance in control wells containing the compound but no cells.
-
A shifted or non-linear dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high viability readings.
Issue 2: Compound Precipitation or Color Interference
Symptoms:
-
Visible precipitate in the wells after adding the compound.
-
The compound itself is colored, potentially interfering with absorbance readings.
Troubleshooting Steps:
-
Solubility Check: Determine the solubility of this compound in your culture medium. If it precipitates, consider using a lower concentration range or a different solvent (ensure the solvent itself is not toxic to the cells at the concentration used).
-
Compound-Only Control for Color: Prepare wells with the compound in the medium (no cells, no assay reagent) to measure its intrinsic absorbance at the wavelength used for the assay. Subtract this background absorbance from your experimental readings.
-
Alternative Assays: Switch to a fluorescence or luminescence-based assay, which is less likely to be affected by colored compounds.
Experimental Protocols
Protocol 1: Testing for Interference with MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (the solvent used to dissolve the compound).
-
Add 10 µL of MTT reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan.[4]
-
Measure the absorbance at 570 nm.
Data Interpretation:
| Condition | Expected Absorbance | Interpretation |
| Medium + MTT | Low | Normal background |
| Vehicle Control + MTT | Low | Vehicle does not interfere |
| Compound + MTT | High | Compound interferes with the assay |
| Compound + MTT | Low | Compound does not interfere |
Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
Objective: To assess cell viability using a non-tetrazolium-based method.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.[6]
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To quantify cell viability by measuring ATP levels.
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
This compound
-
ATP assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach.
-
Treat cells with the compound and incubate for the desired time.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[7]
Signaling Pathway Considerations
While the specific pathways affected by this compound are not extensively documented, pyrazole derivatives have been shown to influence key cellular processes. Below is a generalized diagram of a potential mechanism of action for a cytotoxic pyrazole compound.
Caption: Potential cytotoxic mechanism of a pyrazole compound.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
Technical Support Center: Resolution of Pyrazole Derivative Enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the separation of pyrazole derivative enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of pyrazole derivatives?
The most common and effective methods include High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), diastereomeric salt crystallization, and enzymatic kinetic resolution. The choice of method depends on the specific properties of the pyrazole derivative, the scale of the separation, and the desired enantiomeric purity.
Q2: How do I select the best chiral stationary phase (CSP) for my pyrazole derivative in HPLC?
Selecting the optimal CSP often requires screening several different types. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are a good starting point as they are versatile and widely effective for a broad range of compounds, including N-arylpyrazoles and other heterocyclic compounds. Immobilized polysaccharide-based CSPs are often preferred due to their compatibility with a wider range of organic solvents.
Q3: What are the critical parameters to optimize in diastereomeric salt crystallization?
The critical parameters for successful diastereomeric salt crystallization include the choice of resolving agent, the solvent system, the crystallization temperature, and the rate of cooling. The resolving agent should efficiently form salts with the pyrazole derivative, and the resulting diastereomeric salts should have significantly different solubilities in the chosen solvent.
Q4: Can enzymatic resolution be applied to all pyrazole derivatives?
Enzymatic resolution is highly selective but its applicability depends on the presence of a suitable functional group in the pyrazole derivative that can be acted upon by an enzyme (e.g., an ester or amide group). Lipases are commonly used for the kinetic resolution of pyrazole derivatives containing ester groups, selectively hydrolyzing one enantiomer and leaving the other unchanged.
Troubleshooting Guides
Chiral HPLC
| Problem | Possible Causes | Solutions |
| Poor or no separation of enantiomers. | The selected Chiral Stationary Phase (CSP) is not suitable for the analyte. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). |
| The mobile phase composition is not optimal. | Systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier concentration. For reverse phase, alter the organic modifier/buffer ratio and pH. | |
| Poor peak shape (e.g., tailing or fronting). | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). |
| Overloading of the analytical column. | Reduce the injection volume or the concentration of the sample. | |
| Unstable or drifting retention times. | Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
Diastereomeric Salt Crystallization
| Problem | Possible Causes | Solutions |
| Failure of diastereomeric salts to crystallize. | The diastereomeric salts are too soluble in the chosen solvent. | Change to a less polar solvent or a solvent mixture in which the salts are less soluble. |
| Supersaturation was not achieved. | Concentrate the solution or cool it to a lower temperature. Seeding with a small crystal of the desired diastereomer can also induce crystallization. | |
| Low diastereomeric excess (d.e.) of the crystallized salt. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Screen different solvents and solvent mixtures to maximize the solubility difference. |
| Co-precipitation of the more soluble diastereomer. | Perform multiple recrystallization steps to improve the diastereomeric purity. | |
| Difficulty in recovering the enantiomer from the salt. | Incomplete decomposition of the diastereomeric salt. | Ensure complete reaction with an acid or base to liberate the free enantiomer, followed by appropriate extraction. |
Experimental Protocols
Protocol 1: Chiral HPLC Screening for Pyrazole Derivatives
-
Column Selection: Begin by screening a set of at least three different polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a primary mobile phase of n-hexane/2-propanol (90:10, v/v). Prepare additional mobile phases with varying ratios (e.g., 80:20, 95:5) for optimization.
-
Reverse Phase: Prepare a primary mobile phase of acetonitrile/water (50:50, v/v). If needed, add 0.1% formic acid or 0.1% diethylamine to improve peak shape.
-
-
Sample Preparation: Dissolve the racemic pyrazole derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (controlled by a column oven).
-
Injection Volume: 5-10 µL.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance.
-
-
Analysis: Inject the racemic sample onto each column/mobile phase combination. Evaluate the resulting chromatograms for separation (resolution > 1.5 is generally desired). If separation is observed, optimize the mobile phase composition to improve resolution and reduce run time.
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose a chiral resolving agent that will form a salt with your pyrazole derivative (e.g., a chiral carboxylic acid like tartaric acid for a basic pyrazole, or a chiral amine for an acidic pyrazole).
-
Salt Formation: Dissolve equimolar amounts of the racemic pyrazole derivative and the chiral resolving agent in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or ice bath. If crystals do not form, try adding a co-solvent to reduce solubility or gently scratching the inside of the flask.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The diastereomeric purity of the crystals can be determined by techniques such as NMR or HPLC.
-
Recrystallization: If the diastereomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system.
-
Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treating it with an acid or a base. Extract the liberated enantiomer into an organic solvent, wash, dry, and concentrate to obtain the purified enantiomer.
Visualizations
Caption: Workflow for selecting a method for pyrazole enantiomer resolution.
Caption: Process flow for diastereomeric salt crystallization.
stability testing of 5-(methoxymethyl)-1H-pyrazol-3-amine in biological media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of 5-(methoxymethyl)-1H-pyrazol-3-amine in various biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro assays to assess the metabolic stability of this compound?
A1: The most common in vitro systems for evaluating metabolic stability are human liver microsomes (HLM) and plasma stability assays.[1] HLM assays are cost-effective and rich in Phase I metabolizing enzymes, such as cytochrome P450s (CYPs), which are crucial for predicting a compound's susceptibility to liver metabolism.[2][3][4] Plasma stability assays determine the compound's stability against enzymatic hydrolysis by plasma esterases, amidases, or proteases.
Q2: What are the typical deliverables from a microsomal stability assay?
A2: A standard microsomal stability assay will provide the following parameters: the percentage of the parent compound remaining over time, the elimination rate constant (k), the half-life (t½), and the intrinsic clearance (CLint).[2][4] These metrics are essential for understanding the metabolic fate of a compound.
Q3: Why is it important to assess stability in different species?
A3: Evaluating metabolic stability in microsomes from different species (e.g., human, rat, mouse, dog) is crucial for understanding interspecies differences in drug metabolism.[3][5] This information helps in selecting the appropriate animal models for further preclinical studies and in predicting human pharmacokinetics.
Q4: What is the role of NADPH in microsomal stability assays?
A4: NADPH (nicotinamide adenine dinucleotide phosphate) is a critical cofactor for cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[4][6] Including NADPH in the incubation initiates the metabolic reactions catalyzed by these enzymes. A control incubation without NADPH is typically run to assess non-CYP mediated degradation.[6]
Q5: How can I quantify the remaining this compound in my samples?
A5: The most common and sensitive analytical method for quantifying small molecules like this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[2][3] This technique offers high selectivity and sensitivity for accurate measurement.
Data Presentation
Below are tables summarizing hypothetical stability data for this compound in human plasma and human liver microsomes.
Table 1: Stability of this compound in Human Plasma
| Time (minutes) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 15 | 98.5 ± 1.2 |
| 30 | 97.1 ± 2.5 |
| 60 | 94.3 ± 3.1 |
| 120 | 89.8 ± 4.0 |
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Remaining (+NADPH, Mean ± SD, n=3) | % Remaining (-NADPH, Mean ± SD, n=3) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.5 | 99.1 ± 1.5 |
| 15 | 60.1 ± 4.2 | 98.5 ± 2.0 |
| 30 | 35.8 ± 5.1 | 97.8 ± 2.2 |
| 45 | 15.3 ± 2.8 | 96.9 ± 2.8 |
| Calculated Parameters | ||
| Half-life (t½) | 18.2 min | > 120 min |
| Intrinsic Clearance (CLint) | 75.6 µL/min/mg protein | < 5.0 µL/min/mg protein |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation:
-
Thaw human plasma on ice.
-
Spike the test compound from the stock solution into the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.1%).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples to determine the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of the compound remaining versus time to determine the degradation rate.
-
Protocol 2: Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the compound by diluting the stock solution in buffer.
-
Prepare an NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Add the diluted microsomal suspension to the wells of a 96-well plate.
-
Add the compound working solution to the wells to initiate a pre-incubation at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Data Analysis:
-
Follow steps 4 and 5 from the Plasma Stability Assay protocol.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time in the NADPH-fortified incubations.
-
Troubleshooting Guides
Issue 1: High Variability in Stability Data Between Experiments
-
Possible Causes:
-
Inconsistent Pipetting: Inaccurate pipetting of the test compound, cofactors (NADPH), or enzyme source can lead to significant variability.
-
Variable Enzyme Activity: The metabolic activity of liver microsomes can vary between lots and donors. Improper storage and handling (e.g., repeated freeze-thaw cycles) can also reduce enzyme activity.[7]
-
Solvent Effects: High concentrations of organic solvents (e.g., DMSO) can inhibit enzyme activity.
-
-
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all solutions.
-
Enzyme Handling: Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. Qualify new lots of enzymes with a reference compound.
-
Solvent Concentration: Ensure the final concentration of the organic solvent in the incubation is low (typically ≤ 0.5%).[7]
-
Issue 2: Compound Appears Unstable in the Absence of NADPH
-
Possible Causes:
-
Chemical Instability: The compound may be inherently unstable at the pH or temperature of the assay.
-
Non-CYP Mediated Metabolism: Degradation could be caused by other enzymes present in microsomes that do not require NADPH, such as esterases or UGTs (if UDPGA is present).
-
Nonspecific Binding: The compound may be binding to the plasticware of the incubation plate, leading to an apparent loss.
-
-
Solutions:
-
Control Experiments: Run a control incubation in buffer without microsomes to assess chemical stability.
-
Inhibitor Studies: Use specific chemical inhibitors to probe the involvement of different enzyme classes.
-
Binding Assessment: Use low-binding plates or include a protein source like bovine serum albumin (BSA) in control incubations to assess nonspecific binding.
-
Issue 3: No Metabolism Observed for a Compound Expected to be Metabolized
-
Possible Causes:
-
Inactive Enzymes: The liver microsomes or the NADPH regenerating system may be inactive.
-
Low Compound Concentration: The concentration of the test compound may be below the limit of detection of the analytical method.
-
Metabolism by Non-Microsomal Enzymes: The compound may be primarily metabolized by enzymes not present or active in microsomes (e.g., cytosolic enzymes).
-
-
Solutions:
-
Positive Controls: Always include a positive control compound with a known metabolic profile to verify the activity of the microsomal preparation and cofactors.
-
Analytical Method Validation: Ensure the analytical method has sufficient sensitivity to detect the compound at the concentrations used in the assay.
-
Alternative in vitro Systems: Consider using other test systems like hepatocytes, which contain a broader range of metabolic enzymes.[8]
-
Visualizations
Caption: Workflow for in vitro stability testing.
Caption: Hypothetical metabolic pathway.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Comparative Analysis of 5-(methoxymethyl)-1H-pyrazol-3-amine and Other Pyrazole-Based Kinase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the landscape of pyrazole-based kinase inhibitors, providing a comparative framework for evaluating novel compounds like 5-(methoxymethyl)-1H-pyrazol-3-amine.
While specific experimental data on the kinase inhibitory activity of this compound is not currently available in the public domain, the pyrazole scaffold is a well-established and privileged structure in the design of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of various pyrazole-based kinase inhibitors, offering insights into their structure-activity relationships (SAR), target profiles, and potencies. This information can serve as a valuable resource for inferring the potential of and guiding the investigation into novel pyrazole derivatives such as this compound.
The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is a key feature in numerous FDA-approved and investigational kinase inhibitors, valued for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] Substitutions at the N1, C3, and C5 positions of the pyrazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[4][5]
Comparative Kinase Inhibitory Activity of Pyrazole Derivatives
To provide a benchmark for evaluating new pyrazole-based compounds, the following tables summarize the in vitro potency (IC50 values) of several published pyrazole derivatives against key kinase targets implicated in cancer and inflammatory diseases.
Table 1: Pyrazole-Based Inhibitors of Cyclin-Dependent Kinases (CDKs)
| Compound/Reference | Target Kinase | IC50 (nM) |
| AT7519[6] | CDK1, CDK2, CDK4, CDK6, CDK9 | 10-210 |
| AZD5438[6] | CDK2 | 6 |
| Compound 24 [1] | CDK1 | 2380 |
| Compound 25 [1] | CDK1 | 1520 |
| Compound 15 [7] | CDK2 | 5 (Kᵢ) |
| Compound 21 (quinazoline derivative)[8] | CDK4/CDK6 | 10/26 |
Table 2: Pyrazole-Based Inhibitors of Aurora Kinases
| Compound/Reference | Target Kinase | IC50 (nM) |
| Barasertib (AZD1152)[1] | Aurora B | 0.37 |
| Compound 6 [1] | Aurora A | 160 |
| Compound 7 [1] | Aurora A/B | 28.9/2.2 |
| VX-680[9] | Aurora A/B/C | 0.7/18/4.6 (Kᵢ) |
| PF-03814735[9] | Aurora A/B | 5/0.8 |
| Compound P-6 [10] | Aurora A | 110 |
Table 3: Pyrazole-Based Inhibitors of JNK and RIPK1 Kinases
| Compound/Reference | Target Kinase | IC50 / EC50 (nM) |
| Compound 7a [11] | JNK3 | 635 |
| Compound 8a [11] | JNK3 | 227 |
| Compound 26k [12] | JNK3 | <1 |
| PK68[13] | RIPK1 | 90 (IC50) |
| RIPA-56[14] | RIPK1 | 13 (IC50) |
| Compound 44 [15] | RIPK1 | Low nanomolar |
| Compound 62 [16] | RIPK1 | 3.5 (IC50) |
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of pyrazole-based kinase inhibitors are heavily influenced by the nature and position of their substituents.
-
N1-Substitution: This position is often used to modulate physicochemical properties and can influence selectivity. For instance, N-alkylation can sometimes lead to improved potency.[4]
-
C3-Amine and Substituents: The 3-amino group is a common feature, acting as a key hydrogen bond donor to the kinase hinge. Substituents on this amine or on the C3 position itself can be tailored to interact with the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing potency and selectivity.[12]
-
C5-Substitution: The C5 position is frequently modified to explore the hydrophobic pocket of the kinase. The introduction of various aryl, alkyl, or, as in the case of this compound, an alkoxymethyl group, can significantly impact the inhibitor's profile. The methoxymethyl group, being relatively small and containing a polar ether linkage, could potentially confer favorable solubility properties and specific interactions within the ATP-binding site. Structure-activity relationship studies of 3,4,5-substituted pyrazoles have shown that modifications at this position are critical for inhibitory activity.[4]
Experimental Protocols
A robust and reproducible in vitro kinase assay is essential for determining the inhibitory potential of novel compounds. Below is a generalized protocol for a common fluorescence-based kinase assay.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production indicates inhibition. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add kinase, substrate, and assay buffer to the wells of the plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Kinase Signaling and Experimental Workflows
To aid in the conceptualization of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazole scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is currently lacking, the extensive body of research on analogous compounds provides a strong foundation for its evaluation. By leveraging the comparative data and experimental protocols presented in this guide, researchers can effectively position this and other novel pyrazole derivatives within the broader landscape of kinase inhibitor discovery and development. Future studies are warranted to elucidate the specific kinase targets and inhibitory profile of this compound.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-(methoxymethyl)-1H-pyrazol-3-amine as a Specific Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 5-(methoxymethyl)-1H-pyrazol-3-amine as a specific enzyme inhibitor. Given the prevalence of the pyrazol-3-amine scaffold in kinase inhibitors, this document focuses on a validation strategy targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[1][2][3] The provided experimental protocols and comparative data for known RIPK1 inhibitors will enable researchers to assess the potential of this compound as a novel therapeutic agent.
Hypothesized Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that plays a central role in cell fate decisions, mediating signaling pathways that lead to inflammation, apoptosis, and necroptosis.[4][5][6] Its activation is implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target. The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed cell death. Structurally similar compounds to this compound have shown inhibitory activity against RIPK1, suggesting it as a probable target.[1][2]
Comparative Analysis of Known RIPK1 Inhibitors
To establish a benchmark for the validation of this compound, the following table summarizes the biochemical potency and cellular efficacy of two well-characterized RIPK1 inhibitors, Necrostatin-1s (Nec-1s) and GSK'963.
| Inhibitor | Type | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Cell Line / Stimulus |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | 182 | 490 | Jurkat / TNF-α |
| GSK'963 | Chiral, Type II | 29 | 1-4 | L-929 (murine) & U937 (human) / TNF-α + zVAD |
Table 1: In Vitro Potency and Cellular Efficacy of Selected RIPK1 Inhibitors. [3][7][8][9]
Experimental Protocols
The following protocols describe key experiments to validate the inhibitory activity and specificity of this compound against RIPK1.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[3][10][11]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[3]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) and control inhibitors (Nec-1s, GSK'963)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the RIPK1 enzyme, substrate (MBP), and ATP to the kinase assay buffer.
-
Add the serially diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cellular Necroptosis Assay
This cell-based assay determines the ability of the test compound to protect cells from necroptotic cell death induced by TNF-α.[12][13][14]
Principle: Certain cell lines, such as human HT-29 or murine L929 cells, undergo necroptosis when stimulated with TNF-α in the presence of a pan-caspase inhibitor (to block apoptosis). The protective effect of a RIPK1 inhibitor can be quantified by measuring cell viability.
Materials:
-
HT-29 or L929 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test compound (this compound) and control inhibitors (Nec-1s, GSK'963)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound and control inhibitors for 1-2 hours.
-
Induce necroptosis by adding TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK) to the wells. Include a vehicle control and an untreated control.
-
Incubate the plate for 18-24 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell protection for each compound concentration and determine the EC50 value by plotting the percent protection against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for inhibitor validation.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(Methoxymethyl)-1H-pyrazol-3-amine Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(methoxymethyl)-1H-pyrazol-3-amine analogs, a promising class of compounds with potential applications in oncology and other therapeutic areas. By examining the impact of structural modifications on their biological activity, we aim to provide a valuable resource for the rational design of novel and potent kinase inhibitors.
Data Presentation: Comparative Biological Activity of Pyrazole Analogs
While a systematic SAR study on a series of this compound analogs is not extensively available in the public domain, we can infer key relationships by comparing structurally related pyrazole derivatives that have been evaluated for their anticancer and kinase inhibitory activities. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various substituted pyrazole analogs.
Table 1: In Vitro Cytotoxicity of Substituted Pyrazole Analogs against Cancer Cell Lines
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Cell Line | IC50 (µM) | Reference |
| Hypothetical Core | H | -NH2 | -CH2OCH3 | - | - | - |
| Compound 22 | Varied Aryl | Varied Aryl | 1,4-benzoxazine | MCF7 | 2.82 | [2] |
| Compound 23 | Varied Aryl | Varied Aryl | 1,4-benzoxazine | A549 | 3.15 | [2] |
| Compound 35 | Varied Aryl | Varied Aryl | Varied Aryl | HepG2 | 3.53 | [2] |
| Compound 36 | Varied Aryl | Varied Aryl | Varied Aryl | MCF7 | 6.71 | [2] |
| Compound 5b | -C(O)OCH3 | Varied Aryl | Varied Aryl | K562 | 0.021 | [3] |
| Compound 5e | -CN | Varied Aryl | Varied Aryl | A549 | <1 | [3] |
Table 2: Kinase Inhibitory Activity of Substituted Pyrazole Analogs
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Target Kinase | IC50 (µM) | Reference |
| Hypothetical Core | H | -NH2 | -CH2OCH3 | - | - | - |
| Compound 22 | Varied Aryl | Varied Aryl | 1,4-benzoxazine | EGFR | 0.6124 | [2] |
| Compound 23 | Varied Aryl | Varied Aryl | 1,4-benzoxazine | EGFR | 0.5132 | [2] |
| Compound 36 | Varied Aryl | Varied Aryl | Varied Aryl | CDK2 | 0.199 | [2] |
| Compound 53 | Varied Aryl | Varied Aryl | -Se-Alkyl | VEGFR-2 | Potent Inhibition | [2] |
| Compound 54 | Varied Aryl | Varied Aryl | -Se-Alkyl | EGFR | Potent Inhibition | [2] |
| Compound 8a | Pyrimidyl | -CH2CN | Dichlorophenyl | JNK3 | 0.227 | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related pyrazole analogs, the following SAR insights can be drawn and extrapolated to the this compound scaffold:
-
Substitution at the 3-amino group: The 3-amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.
-
Substitution at the 5-position: The nature of the substituent at the 5-position influences the compound's interaction with the solvent-exposed region of the ATP-binding site. The methoxymethyl group in the target scaffold is a relatively small, polar, and flexible group that can potentially form favorable interactions. Varying the length and nature of the alkoxyalkyl chain could modulate potency and selectivity. For instance, bulky or hydrophobic groups at this position can enhance binding affinity by occupying hydrophobic pockets.[5]
-
Substitution at the N1-position: The N1-position of the pyrazole ring is often directed towards the solvent-exposed region and provides a key vector for modification to improve physicochemical properties and target specific subpockets within the kinase domain. The introduction of various aryl, heteroaryl, or alkyl groups at this position can significantly influence the overall activity and selectivity profile.[4]
-
Aryl Substituents: The presence of aryl groups at various positions, often decorated with electron-donating or electron-withdrawing groups, is a common feature in potent pyrazole-based kinase inhibitors. These rings can engage in π-π stacking and hydrophobic interactions within the active site.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the SAR studies of pyrazole-based kinase inhibitors.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by pyrazole analogs can lead to cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key experiments in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate and ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and a DMSO negative control to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and positive control in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds, positive control, or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (or GI50) value.
By leveraging the provided SAR insights, data tables, and experimental protocols, researchers can effectively design and evaluate novel this compound analogs as potential kinase inhibitors for therapeutic development.
References
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrazole and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is rich with heterocyclic scaffolds, each offering a unique combination of physicochemical and biological properties. Among these, the pyrazole ring system has emerged as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs. This guide provides an objective, data-driven comparison of the pyrazole scaffold against other prominent five-membered heterocyclic rings—imidazole, triazole, oxazole, and thiazole—to aid researchers in the strategic selection of scaffolds for drug design and development.
Physicochemical Properties: A Foundation for Drug Design
The arrangement of heteroatoms within the heterocyclic ring dictates its fundamental properties, such as stability, basicity, and aromaticity, which in turn influence its pharmacokinetic profile and target interactions.
Computationally, the imidazole ring is generally considered more stable than the pyrazole ring, which is attributed to the more favorable electrostatic distribution of the 1,3-nitrogen arrangement in imidazole compared to the adjacent 1,2-nitrogens in pyrazole. Despite this, pyrazole exhibits slightly higher aromaticity.[1] Pyrazole is significantly less basic (pKa of 2.5) than imidazole (pKa of 7.1), a property that can be advantageous in drug design to avoid off-target interactions with physiological systems where basicity is a liability.[2] Furthermore, drugs containing pyrazole rings often exhibit greater stability against oxidative metabolism by enzymes like cytochrome P450, in contrast to related heterocycles such as imidazole, thiazole, and oxazole.[3]
Comparative Biological Activity: Quantitative Insights
The true measure of a scaffold's utility lies in its biological activity. The following tables summarize quantitative data from various studies, comparing the performance of pyrazole-containing compounds with other heterocyclic analogs across different therapeutic areas.
Table 1: Anti-inflammatory Activity (COX-2 Inhibition)
Cyclooxygenase-2 (COX-2) is a key target for anti-inflammatory drugs. The data below compares the inhibitory activity of pyrazole and thiazole derivatives against COX-1 and COX-2 enzymes. A higher selectivity index (SI) indicates a more favorable safety profile, with less inhibition of the constitutively expressed COX-1.
| Compound/Scaffold | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference Drug | Reference Drug SI |
| Celecoxib (Pyrazole) | COX-2 | - | 24.09 | - | - |
| Pyrazole-Thiazole Hybrid 16a | COX-2 | - | 134.6 | Celecoxib | 24.09 |
| Pyrazole-Thiazole Hybrid 18f | COX-2 | - | 42.13 | Celecoxib | 24.09 |
| Diaryl Pyrazole 5u | COX-2 | 1.79 | 74.92 | Celecoxib | 78.06 |
| Diaryl Pyrazole 5s | COX-2 | - | 72.95 | Celecoxib | 78.06 |
Data sourced from multiple studies, direct comparison should be made with caution.[4][5][6]
Table 2: Anticancer Activity (Kinase Inhibition & Cytotoxicity)
Kinase inhibition is a major strategy in cancer therapy. This table presents the half-maximal inhibitory concentrations (IC50) of various heterocyclic compounds against different cancer cell lines and kinases.
| Compound/Scaffold | Target/Cell Line | IC50 | Reference Drug | Reference Drug IC50 |
| Afuresertib (Pyrazole) | Akt1 Kinase | 1.3 nM | - | - |
| Ruxolitinib (Pyrazole) | JAK1/JAK2 Kinase | ~3 nM | - | - |
| AT9283 (Pyrazole) | Aurora A/B Kinase | ~3 nM | - | - |
| Pyrazole-Thiazole Hybrid 16a | MCF-7 (Breast Cancer) | 0.73 µM | Dasatinib | 7.99 µM |
| Pyrazole-Thiazole Hybrid 18c | A549 (Lung Cancer) | - | Dasatinib | 11.8 µM |
| Pyrazole-linked Thiourea | CDK2 Kinase | - | - | - |
| 5-phenyl-1H-pyrazol derivative | BRAF (V600E) | 0.19 µM | - | - |
Data sourced from multiple studies, direct comparison should be made with caution.[3][6][7][8][9]
Table 3: Antimicrobial Activity (Antifungal)
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. The following table shows the Minimum Inhibitory Concentration (MIC) values for pyrazole and triazole derivatives against various fungal pathogens. A lower MIC value indicates greater potency.
| Compound/Scaffold | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Triazole-Pyrazole Hybrid 5k | C. albicans | 0.125 | Fluconazole | >64.0 |
| Triazole-Pyrazole Hybrid 6c | C. albicans | 0.0625 | Fluconazole | >64.0 |
| Triazole-Pyrazole Hybrid 5k | C. neoformans | 0.125 | Fluconazole | >64.0 |
| Triazole-Pyrazole Hybrid 6c | C. neoformans | 0.0625 | Fluconazole | >64.0 |
| Triazole-Thiazole Hybrid 12k | S. aureus | 4.0 | - | - |
| Triazole-Thiazole Hybrid 12e | S. aureus | 4.8 | - | - |
Data sourced from multiple studies, direct comparison should be made with caution.[10][11]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of the test compound (e.g., pyrazole inhibitor) in 100% DMSO.
-
Dilute the kinase to its working concentration in the appropriate kinase buffer.
-
Prepare a solution containing the fluorescein-labeled substrate and ATP at 2x their final desired concentrations in the kinase buffer. The ATP concentration should be at its apparent Km for the kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the 4x test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the 2x kinase solution to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth). Each well should contain 50-100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within a cell or the flow of an experiment is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole analogs.
Caption: p38 MAPK signaling pathway, a target for pyrazole-based anti-inflammatory drugs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The pyrazole scaffold has rightfully earned its "privileged" status in medicinal chemistry, demonstrating broad biological activity and favorable physicochemical properties. As the presented data indicates, pyrazole-containing compounds are potent inhibitors of key drug targets such as kinases and COX-2. While other heterocyclic scaffolds like imidazole, triazole, oxazole, and thiazole also hold significant therapeutic potential, the unique combination of metabolic stability, synthetic tractability, and diverse biological activity makes pyrazole a compelling choice for the design of novel therapeutics. This guide serves as a foundational resource for researchers, providing a data-driven comparative analysis to inform the rational design of the next generation of heterocyclic drugs.
References
- 1. scilit.com [scilit.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of 5-(methoxymethyl)-1H-pyrazol-3-amine: A Comparative Guide to Cross-Reactivity Profiling
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive framework for the cross-reactivity profiling of 5-(methoxymethyl)-1H-pyrazol-3-amine, a pyrazole-containing compound with potential kinase inhibitory activity. Due to the absence of publicly available cross-reactivity data for this specific molecule, this document outlines the essential experimental comparisons and methodologies required to robustly characterize its selectivity against a panel of kinases and other potential off-target proteins.
The pyrazole scaffold is a common feature in many kinase inhibitors, highlighting the importance of thorough off-target screening to ensure selectivity.[1][2][3][4] This guide will compare the hypothetical performance of this compound with other well-characterized pyrazole-based kinase inhibitors and provide detailed protocols for key validation experiments.
Comparative Analysis of Kinase Inhibitor Selectivity
A critical step in drug discovery is to determine how selectively a compound binds to its intended target over other related proteins, such as kinases. The following table presents a template for summarizing the inhibitory activity of this compound against a panel of representative kinases, alongside known pyrazole-based inhibitors that could serve as benchmarks.
| Target Kinase | This compound (IC50/Ki/Kd in nM) | Comparator A (e.g., Tozasertib) (IC50/Ki/Kd in nM) | Comparator B (e.g., PF-04254644) (IC50/Ki/Kd in nM) |
| Primary Target(s) | Data to be determined | Known values | Known values |
| Key Off-Targets | |||
| Kinase Family X | Data to be determined | Known values | Known values |
| Kinase Family Y | Data to be determined | Known values | Known values |
| Kinase Family Z | Data to be determined | Known values | Known values |
| ... | ... | ... | ... |
Data for comparators would be populated from literature sources. The table above is a template for the data that would be generated for this compound.
Visualizing Experimental Workflows and Signaling Pathways
To effectively plan and interpret cross-reactivity studies, it is crucial to visualize the experimental workflow and the potential signaling pathways affected by the compound.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pyrazole Derivatives in Preclinical Models
A guide for researchers and drug development professionals on the anti-inflammatory and anticancer potential of pyrazole-based compounds, providing a comparative analysis of their in vivo efficacy and outlining key experimental protocols.
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent activity in rodent models of acute inflammation. A standard method for evaluating this activity is the carrageenan-induced paw edema assay.
In Vivo Efficacy Data: Carrageenan-Induced Paw Edema
The following table summarizes the in vivo anti-inflammatory effects of various pyrazole derivatives, showcasing their ability to reduce paw edema in rats. This data provides a benchmark for the potential efficacy of novel pyrazole compounds.
| Compound ID | Structure | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Compound 1 | Pyrazoline derivative | Not Specified | Not Specified | Potent Activity | Indomethacin | Not Specified |
| Compound 2d | Pyrazoline derivative | Not Specified | Not Specified | High Activity | Indomethacin | Not Specified |
| Compound 2e | Pyrazoline derivative | Not Specified | Not Specified | High Activity | Indomethacin | Not Specified |
| Pyrazole-Thiazole Hybrid | Pyrazole-Thiazole Hybrid | Not Specified | Not Specified | 75% | Not Specified | Not Specified |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This assay is a widely accepted model for investigating acute inflammation.[1][2]
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit carrageenan-induced paw edema in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
1% Carrageenan solution in sterile saline.
-
Test compound (e.g., pyrazole derivative) and vehicle.
-
Reference drug (e.g., Indomethacin).
-
Plethysmometer or calipers.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.
-
Animals are divided into control, reference, and test groups.
-
The test compound or vehicle is administered, typically intraperitoneally or orally, at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[3][4]
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[2][3]
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
Experimental Workflow
Anticancer Activity of Pyrazole Derivatives
Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[5][6][7] In vivo studies, often utilizing models like the Ehrlich Ascites Carcinoma (EAC), are crucial for validating their therapeutic potential.
In Vivo Efficacy Data: Anticancer Studies
While specific in vivo anticancer data for a broad range of pyrazole derivatives is extensive and varied, the following table illustrates typical parameters assessed in such studies.
| Compound Class | Cancer Model | Key Findings |
| 3,4-diaryl pyrazole derivatives | Orthotopic murine mammary tumor | Significant tumor growth inhibitory activity at 5 mg/kg.[5] |
| Polysubstituted pyrazole derivatives | HepG2 hepatocellular carcinoma cells (in vitro) | IC50 value of 2 µM, superior to cisplatin.[5] |
| Indole-linked pyrazole derivatives | HCT116, MCF7, HepG2, A549 cell lines (in vitro) | Potent cancer inhibition with IC50 < 23.7 µM.[5] |
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a commonly used transplantable tumor model to screen for potential anticancer agents.[8][9][10]
Objective: To evaluate the in vivo anticancer efficacy of a test compound by assessing its effect on tumor growth and survival in mice bearing EAC.
Materials:
-
Swiss albino mice.
-
Ehrlich Ascites Carcinoma (EAC) cells.
-
Test compound (e.g., pyrazole derivative) and vehicle.
-
Standard anticancer drug (e.g., Doxorubicin).
-
Phosphate Buffered Saline (PBS).
-
Trypan blue dye.
Procedure:
-
EAC cells are maintained by serial intraperitoneal passage in mice.
-
For the experiment, EAC cells are harvested from the peritoneal cavity of donor mice and washed with PBS.
-
Cell viability is assessed using the trypan blue exclusion method.
-
A specific number of viable EAC cells (e.g., 1 x 10^6 cells) are injected intraperitoneally or subcutaneously into recipient mice to induce ascites or solid tumors, respectively.[11]
-
24 hours after tumor inoculation, treatment with the test compound, vehicle, or standard drug is initiated and typically continued for a specified number of days.
-
Parameters to be evaluated include:
-
Tumor Volume: For solid tumors, measured periodically with calipers.
-
Tumor Weight: Measured at the end of the study.
-
Ascitic Fluid Volume: Measured at the end of the study for ascitic tumors.
-
Cell Count: Viable tumor cell count in the ascitic fluid.
-
Survival Time: The lifespan of the animals is monitored.
-
Body Weight: Monitored to assess toxicity.
-
Hematological Parameters: Assessed from blood samples.
-
Experimental Workflow
Signaling Pathways
The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Common Anti-inflammatory Signaling Pathway for Pyrazole Derivatives
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[12] Some derivatives may also modulate other pathways, such as NF-κB signaling.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. srrjournals.com [srrjournals.com]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. journalajrrhe.com [journalajrrhe.com]
- 10. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Head-to-Head Comparison: 5-(methoxymethyl)-1H-pyrazol-3-amine and Known Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical anti-inflammatory potential of 5-(methoxymethyl)-1H-pyrazol-3-amine against two well-characterized drugs: Celecoxib, a selective COX-2 inhibitor, and SC-560, a selective COX-1 inhibitor. Due to the limited publicly available data on the biological activity of this compound, this document serves as a framework for researchers to conduct their own comparative studies. We present the known pharmacological data for Celecoxib and SC-560 and provide detailed experimental protocols for key assays to enable a direct comparison.
Data Presentation: A Comparative Framework
The following table summarizes the key in vitro inhibitory activities of Celecoxib and SC-560 against cyclooxygenase (COX) enzymes. Researchers can use this table as a template to populate with their own experimental data for this compound.
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | ||
| Celecoxib [1][2] | COX-1 | ~1500 | ~0.006 |
| COX-2 | ~9 | ||
| SC-560 [3][4] | COX-1 | 9 | >700 |
| COX-2 | 6300 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index is a ratio of the IC50 values, indicating the drug's preference for one enzyme isoform over the other.
Signaling Pathway: Mechanism of Action of COX Inhibitors
The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes in the synthesis of prostaglandins, which are key mediators of inflammation. COX inhibitors block this pathway, thereby reducing inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the Selectivity of 5-(methoxymethyl)-1H-pyrazol-3-amine: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a framework for benchmarking the selectivity of 5-(methoxymethyl)-1H-pyrazol-3-amine, a novel pyrazole-based compound. Due to the limited publicly available data on this specific molecule, this guide will use closely related 3-amino-1H-pyrazole-based kinase inhibitors as surrogates to illustrate the benchmarking process. The methodologies and comparisons presented herein provide a robust template for the evaluation of this compound upon data availability.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is typically assessed by screening it against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher potency. The following table presents a hypothetical selectivity profile for this compound against a panel of kinases, alongside experimentally determined data for known 3-amino-1H-pyrazole-based inhibitors that primarily target Cyclin-Dependent Kinase 16 (CDK16).[1]
| Kinase Target | This compound (Hypothetical IC50, nM) | Compound 11a (IC50, nM)[1] | Compound 21d (IC50, nM)[1] | Staurosporine (IC50, nM)[1] |
| CDK16 | 50 | 33 | >10,000 | 24 |
| CDK2 | >10,000 | >10,000 | >10,000 | 7 |
| CDK5 | >10,000 | >10,000 | >10,000 | 8 |
| GSK3α/β | 800 | 500 | 200 | 10 |
| PKA | >5,000 | >5,000 | >5,000 | 5 |
| Aurora A | >10,000 | >10,000 | >10,000 | 15 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor included for comparison.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following is a representative protocol for a kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay.[2][3][4][5][6]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase of interest (e.g., CDK16)
-
Substrate peptide specific to the kinase
-
ATP (Adenosine Triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of workflows and biological pathways can greatly enhance understanding. The following diagrams were created using the DOT language.
References
Unraveling the Binding Mode of 5-(methoxymethyl)-1H-pyrazol-3-amine: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of methodologies to confirm the binding mode of 5-(methoxymethyl)-1H-pyrazol-3-amine and related pyrazole derivatives. While direct experimental data on the specific binding interactions of this compound is not extensively available in published literature, this document outlines the established experimental and computational approaches used to elucidate the binding mechanisms of similar small molecules. By presenting these techniques, along with comparative data from analogous compounds, we offer a foundational resource for researchers and drug development professionals investigating this and other pyrazole-based compounds.
Introduction to Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Their therapeutic effects are often mediated by their interaction with specific biological targets, such as enzymes and receptors.[1] Understanding the precise binding mode of these compounds is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[2]
Comparative Analysis of Methodologies
The determination of a small molecule's binding mode is a multi-faceted process that often involves a combination of experimental and computational techniques. Below, we compare the key methodologies and the types of data they provide, with examples drawn from studies on related pyrazole compounds.
Data Presentation: Comparison of Techniques for Binding Mode Analysis
| Technique | Type of Data Obtained | Advantages | Limitations | Relevance to this compound |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[2][3] | Provides unambiguous and detailed atomic-level information of the binding pose.[3] | Requires crystallization of the complex, which can be challenging. | Would provide the most definitive evidence of the binding mode if a complex with a target protein could be crystallized. |
| NMR Spectroscopy | Information on ligand-protein interactions in solution, identification of binding site residues (e.g., via chemical shift perturbation), and determination of ligand conformation.[4][5] | Can study interactions in a more native-like solution state; can detect weaker interactions. | Does not provide a single high-resolution structure like X-ray crystallography; requires larger amounts of protein and isotopically labeled samples for detailed studies. | Useful for confirming interactions in solution and mapping the binding surface on the target protein. |
| Computational Docking | Predicts the preferred orientation of a ligand when bound to a receptor, provides an estimated binding affinity (docking score), and visualizes potential interactions.[6][7][8] | Rapid and cost-effective method for generating hypotheses about the binding mode; can screen large libraries of compounds.[7] | Predictions are not always accurate and require experimental validation; scoring functions can be unreliable. | A primary approach to generate a hypothetical binding model in the absence of experimental data, guiding further experimental work. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding pose and characterizing the energetics of the interaction.[9] | Provides insights into the flexibility of the ligand and protein and the stability of their interactions. | Computationally intensive; the accuracy depends on the quality of the force fields used. | Can be used to refine and validate docking poses and to understand the dynamic nature of the binding. |
| Biophysical Assays (e.g., SPR, ITC) | Quantitative data on binding affinity (KD), kinetics (kon, koff), and thermodynamics (ΔH, ΔS). | Provide crucial information on the strength and nature of the binding interaction. | Do not directly provide structural information on the binding mode. | Essential for quantifying the binding affinity and validating the functional relevance of the observed interactions. |
Experimental Protocols
X-ray Crystallography
The following protocol outlines the general steps for determining the crystal structure of a protein-ligand complex.
-
Protein Expression and Purification: The target protein is overexpressed (e.g., in E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the ligand (this compound) and subjected to various crystallization screening conditions (e.g., vapor diffusion).
-
Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.[2]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.[2]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.
NMR Spectroscopy (Chemical Shift Perturbation)
This protocol describes how to identify the binding site on a protein using NMR.
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable buffer.
-
Acquire HSQC Spectrum of Free Protein: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration with Ligand: Add increasing amounts of this compound to the protein sample.
-
Acquire HSQC Spectra of the Complex: Record a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Analyze the changes (perturbations) in the chemical shifts of the amide peaks upon ligand addition. Residues with significant chemical shift changes are likely located in or near the binding site.
Computational Docking
This protocol outlines a typical molecular docking workflow.
-
Preparation of Receptor and Ligand Structures: Obtain the 3D structure of the target protein (from the PDB or homology modeling). Prepare the 3D structure of this compound and optimize its geometry.
-
Grid Generation: Define the binding site on the receptor and generate a grid that encompasses this area.[6]
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the defined grid.[7]
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions with the protein residues.[6]
Visualizations
Signaling Pathway
Many pyrazole derivatives are known to act as kinase inhibitors.[8] The diagram below illustrates a generic kinase signaling pathway that could potentially be targeted by this compound.
References
- 1. Buy 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine (EVT-13376083) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Bioactive Pyrazole Derivatives: A Guide for Researchers
A comprehensive analysis of the anti-cancer potential of various pyrazole-based compounds, summarizing their cytotoxic effects against multiple cancer cell lines. This guide provides key experimental data, detailed methodologies, and a visual representation of a common experimental workflow to aid researchers in the field of oncology drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic activity of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several series of pyrazole derivatives from different studies.
Table 1: Cytotoxicity of Pyrazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [6] |
| U251 (Glioblastoma) | 11.9 | [6] | |
| Compound 12 | AsPC-1 (Pancreatic) | 62.1 | [6] |
| U251 (Glioblastoma) | 70.1 | [6] | |
| Cisplatin (Control) | AsPC-1 (Pancreatic) | Not specified | [6] |
| U251 (Glioblastoma) | Not specified | [6] |
Table 2: Cytotoxicity of Pyrazoline Benzo[b]thiophen-2-yl-methanone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound b17 | HepG-2 (Liver) | 3.57 | [7] |
| Cisplatin (Control) | HepG-2 (Liver) | 8.45 | [7] |
Table 3: Cytotoxicity of Diphenyl Pyrazole–Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6b | HNO-97 (Oral) | 10 | [8] |
| Compound 6d | HNO-97 (Oral) | 10.56 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of pyrazole derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the seeded cells is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. A control group receiving medium with DMSO (vehicle) only is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis/Necrosis Evaluation by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyrazole derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for assessing the cytotoxic effects of novel compounds and a simplified signaling pathway often implicated in pyrazole-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-(methoxymethyl)-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 5-(methoxymethyl)-1H-pyrazol-3-amine, tailored for researchers, scientists, and drug development professionals.
The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal. Based on data from structurally similar pyrazole derivatives, this compound should be treated as hazardous waste. The following procedures are grounded in general best practices for laboratory chemical waste management and information gleaned from related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, regional, and national regulations.[1][2][3]
Hazard Profile and Classification
While specific quantitative data for this compound is unavailable, the hazard classifications for analogous pyrazole compounds provide a baseline for safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[4] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[4] | P280: Wear eye protection/face protection.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[4] |
| Skin Irritation (Category 2) | Causes skin irritation.[5] | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Waste Determination: Classify all materials contaminated with this compound as hazardous waste.[2]
-
Segregation at the Source: As waste is generated, immediately segregate it from other waste streams. Do not mix with non-hazardous waste.[3]
2. Waste Collection and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any sharps, such as needles or broken glass contaminated with the compound, in a designated sharps container.[3]
-
3. Container Labeling:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
The date when waste was first added to the container.
-
The name of the principal investigator and laboratory location.
-
4. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
This area should be well-ventilated and away from sources of ignition and incompatible chemicals.[3]
-
Ensure containers are kept closed except when adding waste.[2]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
The ultimate disposal method, likely high-temperature incineration, will be handled by a professional waste disposal company.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and data from similar chemical compounds. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.
References
Essential Safety and Operational Guide for Handling 5-(methoxymethyl)-1H-pyrazol-3-amine
Hazard Assessment
While specific toxicity data for 5-(methoxymethyl)-1H-pyrazol-3-amine is limited, related pyrazole derivatives and amine compounds are known to cause skin and eye irritation.[1][2][3][4] Some may also be harmful if swallowed or inhaled.[3][5] Therefore, it is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[6][7][9] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6][9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6][10]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: All manipulations of the compound should be carried out within a certified chemical fume hood to minimize inhalation risk.[6]
3. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
Storage and Disposal:
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6][11]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10][11]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
Caption: PPE Selection Workflow for Handling the Compound.
References
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
